Boc-Phg-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451804 | |
| Record name | Boc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2900-27-8 | |
| Record name | Boc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Boc-L-Phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-tert-butoxycarbonyl-L-phenylglycine: A Technical Guide for Researchers
CAS Number: 2900-27-8
This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-L-phenylglycine (Boc-L-phenylglycine), a critical building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications in peptide synthesis, and methods for its analysis, with a special focus on addressing the challenge of racemization.
Chemical Properties
N-tert-butoxycarbonyl-L-phenylglycine is a white to off-white crystalline powder.[1] It is an alpha-amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, rendering the amino group unreactive to coupling conditions while being readily removable under specific acidic conditions.[2]
| Property | Value | Reference |
| CAS Number | 2900-27-8 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | |
| Melting Point | 83-107 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98.50% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = +135.0 ± 4.5º (c=1% in MeOH) | [1] |
| Synonyms | N-Boc-L-phenylglycine, Boc-Phg-OH, (S)-Boc-2-aminophenylacetic acid | [1] |
Synthesis and Purification
The most common method for the synthesis of N-Boc-L-phenylglycine involves the reaction of L-phenylglycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The purification is typically achieved through crystallization.
Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylglycine
Materials:
-
L-phenylglycine
-
Sodium Bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylglycine in an aqueous solution of sodium bicarbonate to achieve a pH ≥ 10.[3]
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over several hours while stirring vigorously. The reaction is typically conducted at room temperature.[3]
-
After the reaction is complete (monitored by TLC), extract the reaction mixture with n-hexane to remove any unreacted (Boc)₂O and other impurities.[3]
-
Carefully acidify the aqueous layer to a pH of approximately 3 using dilute hydrochloric acid. This will precipitate the N-Boc-L-phenylglycine.
-
Extract the product into ethyl acetate.[3]
-
Wash the combined organic layers with brine until neutral, and then dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as an oil or solid.[3]
-
For purification, dissolve the crude product in a minimal amount of a suitable solvent and induce crystallization by adding a non-polar solvent like n-hexane.[3][4]
-
Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum.[4]
Applications in Peptide Synthesis
N-Boc-L-phenylglycine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for research and therapeutic purposes. The Boc protecting group allows for a stepwise and controlled assembly of amino acids on a solid support. Phenylglycine and its derivatives are important components of various antimicrobial peptides and peptidic inhibitors targeting viral proteases.[1][5]
Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of SPPS using the Boc protection strategy.
Experimental Protocol: Incorporation of N-Boc-L-phenylglycine into a Peptide Chain
Materials:
-
Pre-loaded resin (e.g., MBHA resin)
-
N-Boc-L-phenylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU/HOBt)
-
The next N-Boc-protected amino acid in the sequence
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating it with a solution of 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.
-
Washing: Wash the resin again with DMF.
-
Coupling: In a separate vessel, pre-activate N-Boc-L-phenylglycine (or the next amino acid in the sequence) with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
Racemization of Phenylglycine and Prevention Strategies
A significant challenge in the synthesis of peptides containing phenylglycine is the susceptibility of the α-proton to epimerization (racemization) under basic conditions, which are often employed during the coupling step in SPPS.[5][6] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.
The primary mechanism for this racemization is the formation of an oxazolone (B7731731) intermediate, where the α-proton becomes highly acidic and can be abstracted by a base.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a crucial amino acid derivative in peptide synthesis and pharmaceutical research.
Core Molecular Data
N-tert-Butoxycarbonyl-L-phenylglycine, commonly abbreviated as this compound, is a protected form of the non-proteinogenic amino acid L-phenylglycine. The tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its utility in solid-phase peptide synthesis by preventing unwanted side reactions.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][3][4] |
| C₆H₅CH(COOH)NHCOOC(CH₃)₃ | [1] | |
| Molecular Weight | 251.28 g/mol | [1][2][5] |
| 251.3 g/mol | [3] | |
| CAS Number | 2900-27-8 | [1][3][4] |
| Melting Point | 88-91 °C | [5] |
| 83-107 °C | [3] | |
| Appearance | White to off-white powder | [3] |
| Optical Rotation [α]20/D | +144±2°, c = 1% in ethanol |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound. This procedure is based on the N-protection of L-phenylglycine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Synthesis of N-Boc-L-phenylglycine
This protocol is adapted from the synthesis of the D-enantiomer and is a standard method for the Boc-protection of amino acids.
Materials:
-
L-phenylglycine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Methanol (B129727) (MeOH) or Dioxane
-
Ethyl acetate (B1210297) (EtOAc)
-
1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-phenylglycine in an aqueous solution of a base, such as potassium carbonate or sodium hydroxide. A mixture of water and an organic solvent like methanol or dioxane can be used to aid solubility. Cool the solution to 0-10 °C in an ice bath.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution, either neat or dissolved in a suitable organic solvent like dioxane. The addition should be done portion-wise or dropwise to control the reaction temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic co-solvent (if used) under reduced pressure.
-
Wash the aqueous solution with a non-polar solvent like ether or ethyl acetate to remove any unreacted Boc₂O and other impurities.
-
Cool the aqueous layer again in an ice bath and acidify to a pH of 2-3 using 1 N HCl. The product, this compound, will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Diagrams and Workflows
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the chemical synthesis of this compound from L-phenylglycine.
Caption: Synthesis workflow for this compound.
Logical Relationship in Peptide Synthesis
This diagram shows the role of this compound as a protected amino acid in the context of solid-phase peptide synthesis (SPPS).
References
Technical Guide: Physical Properties of Boc-L-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylglycine (Boc-L-phenylglycine) is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of pharmaceutical compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function enhances the compound's stability and modulates its solubility, making it an essential building block in solid-phase and solution-phase peptide synthesis. A thorough understanding of its physical properties is critical for its effective application in synthetic methodologies, process optimization, and the formulation of novel therapeutics. This technical guide provides a comprehensive overview of the core physical properties of Boc-L-phenylglycine, complete with experimental protocols for their determination.
Core Physical Properties
The physical characteristics of Boc-L-phenylglycine are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Solvents/Conditions |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 88-91 °C | - |
| Optical Rotation | +144° (c=1, ethanol) | Ethanol (B145695) |
| +135.0 ± 4.5º (c=1, MeOH) | Methanol | |
| Solubility | Insoluble | Water |
| Soluble | Dichloromethane (B109758), Dimethylformamide | |
| Slightly Soluble | DMSO, Methanol |
Data Presentation
The following table summarizes the key quantitative physical properties of Boc-L-phenylglycine, compiled from various sources.
| Parameter | Reported Value(s) | Notes |
| Melting Point (°C) | 88-91[1] | A narrow melting point range is indicative of high purity. |
| Specific Optical Rotation ([α]D) | +144° (c=1, ethanol, 20°C) | The positive sign indicates dextrorotation. |
| +135.0 ± 4.5º (c=1, MeOH, 25°C)[2] | The value can vary slightly with the solvent and temperature. | |
| Solubility | Insoluble in water.[1] Soluble in organic solvents such as dichloromethane and dimethylformamide.[3] Slightly soluble in DMSO and methanol.[4] | Quantitative solubility data is not readily available in the literature. Solubility is a critical parameter for reaction setup and purification. |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of Boc-L-phenylglycine are provided below. These protocols are standardized procedures applicable to crystalline organic compounds.
Determination of Melting Point
Objective: To determine the temperature range over which Boc-L-phenylglycine transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding large crystals)
Procedure:
-
Sample Preparation: Place a small amount of dry Boc-L-phenylglycine powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
-
Compacting the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the sample at the bottom of the tube.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20°C/minute) to obtain an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2°C/minute) through the expected melting range.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.
Determination of Specific Optical Rotation
Objective: To measure the angle through which plane-polarized light is rotated by a solution of Boc-L-phenylglycine.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube), typically 1 dm in length
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Sodium D-line lamp (589 nm) or other specified light source
Procedure:
-
Solution Preparation:
-
Accurately weigh approximately 100 mg of Boc-L-phenylglycine.
-
Transfer the weighed sample to a 10 mL volumetric flask.
-
Dissolve the sample in the specified solvent (e.g., ethanol or methanol) and fill the flask to the mark. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 1 g/100 mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument.
-
Zero the instrument according to the manufacturer's instructions.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared Boc-L-phenylglycine solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and record the observed rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
Mandatory Visualization
As the literature search did not yield any specific signaling pathways, complex experimental workflows, or logical relationships directly involving Boc-L-phenylglycine that would be suitable for representation with a Graphviz diagram, no such diagram is included in this guide. The primary application of Boc-L-phenylglycine is as a building block in chemical synthesis, which is a linear and well-understood process not typically represented by such diagrams.
The following diagram illustrates a generalized workflow for the determination of physical properties as described in this guide.
Caption: Generalized workflow for determining the melting point and optical rotation of a chemical compound.
References
A Technical Guide to the Solubility of Boc-Phg-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a crucial building block in peptide synthesis and drug development. Due to a lack of extensive publicly available quantitative solubility data, this document focuses on providing robust qualitative information and a detailed experimental protocol to enable researchers to determine precise solubility parameters in their laboratories.
Qualitative Solubility Data
This compound exhibits a range of solubilities in common organic solvents, a critical consideration for its use in synthesis and formulation. The following table summarizes the available qualitative solubility information.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1], Slightly Soluble[2] |
| Acetone | Soluble[1] |
| Methanol | Slightly Soluble[2] |
| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml)[3] |
| Water | Insoluble[1][2][4] |
Experimental Protocol: Determination of Quantitative Solubility using the Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a reliable and widely accepted approach. This protocol provides a step-by-step guide for its implementation.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled environment set to the desired temperature.
-
Agitate the mixture using an orbital shaker or vortex mixer at a constant speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates are equal and the concentration of the dissolved solute is constant.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vial at a moderate speed for a specified time (e.g., 10-15 minutes at 3000 rpm).
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area (or height) against the concentration.
-
Sample Analysis: Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Data Reporting:
The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was performed.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
References
safety and handling of Boc-protected amino acids
An In-depth Technical Guide to the Safety and Handling of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of tert-Butoxycarbonyl (Boc)-protected amino acids, essential reagents in modern peptide synthesis and various other synthetic organic chemistry applications. Adherence to proper safety protocols and handling techniques is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
General Safety and Handling
Boc-protected amino acids are generally stable, crystalline solids that can be handled in a laboratory environment with standard safety precautions.[] Most can be stored for extended periods without decomposition.[] However, like all chemical reagents, they require careful handling to minimize risks.
1.1. Personal Protective Equipment (PPE)
When handling Boc-protected amino acids, especially in powdered form, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: A standard laboratory coat.
In situations where aerosols or dust may be generated, a respirator may be necessary.
1.2. General Handling Precautions
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area or a fume hood.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Hazard Identification and First Aid
While most Boc-protected amino acids are not considered highly hazardous, some may cause irritation upon contact. The primary hazards are associated with the reagents and solvents used in conjunction with them, such as strong acids for deprotection.
2.1. Potential Hazards
-
Skin and Eye Irritation: Direct contact with the powdered form or solutions of Boc-amino acids may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.
2.2. First Aid Measures
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Storage and Stability
Proper storage is crucial for maintaining the quality and shelf life of Boc-protected amino acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (-20°C) in a sealed container is recommended.[2] | Prevents thermal degradation and moisture absorption. |
| Light | Store in amber or opaque containers, protected from direct light. | Minimizes the risk of photolytic degradation. |
| Atmosphere | Store in tightly sealed containers. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial. | Prevents oxidation and reaction with atmospheric moisture. |
| Shelf Life | Generally stable for 1.5 to 2 years if stored properly in an unopened container.[3] Shelf life may vary between specific amino acid derivatives. | Ensures the reagent's purity and reactivity for synthesis. |
Experimental Protocols
The following are generalized protocols for the synthesis of a Boc-protected amino acid and its use in solid-phase peptide synthesis (SPPS).
4.1. Synthesis of a Boc-Protected Amino Acid (e.g., Boc-Gly-OH)
This protocol describes a common method for the N-protection of an amino acid using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).
Materials:
-
Sodium bicarbonate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Ethyl acetate
-
Hexane
-
3M Hydrochloric acid
Procedure:
-
Dissolve glycine and sodium bicarbonate in water.
-
Add (Boc)₂O to the solution in portions while stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Extract the reaction mixture with a non-polar solvent like ethyl ether to remove unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to a pH of approximately 3 using 3M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain an oil or solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-Gly-OH.[4]
4.2. Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Boc-SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[5]
One cycle of amino acid addition consists of the following steps:
-
Resin Swelling: The peptide-resin is swollen in a suitable solvent, typically dichloromethane (B109758) (DCM).[5][6]
-
Boc Deprotection: The N-terminal Boc group is removed by treatment with an acid, commonly 50% trifluoroacetic acid (TFA) in DCM.[5][6] This exposes a free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and then isopropanol (B130326) (IPA) to remove TFA and byproducts.[6]
-
Neutralization: The protonated amine is neutralized to the free amine using a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.[5]
-
Washing: The resin is washed again with DCM to remove excess base.
-
Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond.[5][7] This reaction is typically carried out in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[5]
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts, making it ready for the next cycle.
4.3. Cleavage of the Peptide from the Resin
After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[6] Due to the extreme hazards associated with HF, alternative "low-high" HF procedures or other strong acid cocktails (e.g., containing trifluoromethanesulfonic acid - TFMSA) have been developed.[6][8] These procedures must be performed in specialized apparatus by highly trained personnel.
Troubleshooting
Low yields are a common issue in SPPS. The following table outlines some potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from bulky amino acids. | Use a stronger coupling reagent (e.g., HATU). Increase the equivalents of amino acid and coupling reagent. Extend the reaction time or perform a double coupling.[7] |
| Peptide aggregation on the resin. | Use a solvent that disrupts secondary structures (e.g., a small amount of DMSO in DMF). | |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. | Increase the deprotection time or use a higher concentration of TFA. This is particularly important for sterically hindered residues.[7] |
| Side Reactions during Cleavage | Alkylation of sensitive residues (e.g., Trp, Met, Cys) by carbocations generated during deprotection. | Add scavengers (e.g., anisole, thioanisole, 1,2-ethanedithiol) to the cleavage cocktail to trap reactive intermediates.[8] |
Visualizing Workflows
6.1. Boc Protection of an Amino Acid
References
The Strategic Role of N-Boc-L-phenylglycine (Boc-Phg-OH) in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-tert-butoxycarbonyl-L-phenylglycine (Boc-Phg-OH) has emerged as a pivotal molecular building block in pharmaceutical research and development. As a protected, non-proteinogenic amino acid, its unique structural features offer medicinal chemists a versatile tool to construct complex therapeutics with enhanced properties. This guide provides a detailed examination of the core functions of this compound, its applications, and the experimental methodologies that underpin its use in the synthesis of novel drug candidates.
Core Concepts: The Molecular Advantage of this compound
The utility of this compound in drug discovery stems from the strategic combination of its two key components: the tert-butoxycarbonyl (Boc) protecting group and the phenylglycine core.
-
The Boc Protecting Group: The Boc group is an acid-labile amine protecting group, fundamental to a major strategy in peptide synthesis.[1][2] It effectively shields the amine functionality from participating in unwanted side reactions during the formation of peptide bonds.[1] Its key advantage lies in its selective removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which leaves other, more robust protecting groups and the peptide-resin linkage intact, allowing for controlled, stepwise synthesis.[3]
-
The Phenylglycine Moiety: As a non-proteinogenic amino acid (not one of the 20 common protein-coding amino acids), phenylglycine introduces unique structural constraints and properties into a peptide backbone.[1] Its aromatic side chain can influence a peptide's three-dimensional conformation, which is critical for receptor binding and biological activity.[1][4] The incorporation of this unnatural amino acid can significantly enhance the metabolic stability of peptide-based drugs by making them resistant to enzymatic degradation, improve receptor binding affinity, and modify overall pharmacokinetic profiles for better therapeutic outcomes.[4][5]
Physicochemical and Reaction Data
Quantitative data is essential for the practical application of this compound in a laboratory setting. The following tables summarize its key properties and performance in a representative chemical reaction.
Table 1: Physicochemical Properties of Boc-L-Phg-OH
| Property | Value | References |
|---|---|---|
| CAS Number | 2900-27-8 | [4][6][7] |
| Molecular Formula | C₁₃H₁₇NO₄ | [4][7][8] |
| Molecular Weight | 251.28 g/mol (or 251.3 g/mol ) | [4][6][7] |
| Appearance | White to off-white powder or crystal | [4][9] |
| Melting Point | 83 - 107 °C (range); 88 - 91 °C (specific) | [4][6] |
| Purity | ≥98.5% (HPLC); ≥99.0% (Titration) | [4][6] |
| Optical Rotation | [α]²⁰/D +144±2°, c = 1% in ethanol | [6] |
| | [α]²⁵/D +135.0 ± 4.5°, c = 1% in MeOH |[4] |
Table 2: Representative Peptide Coupling Performance The following data illustrates the efficiency and stereochemical fidelity of Boc-L-Phg-OH in an aqueous amidation reaction, a critical step in many synthetic routes.[10]
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Conversion | Enantiomeric Ratio (er) |
|---|
| N-Boc-L-phenylglycine | Benzylamine | TCFH, NMI | Water/Acetone | Good to Excellent | >99.9:0.1 |
Key Applications in Drug Discovery
The unique properties of this compound make it a valuable component in the synthesis of a wide range of therapeutic molecules.
-
Peptide-Based Therapeutics: This is the primary application of this compound. It serves as a crucial building block in Solid-Phase Peptide Synthesis (SPPS) for creating novel peptide drugs.[1][5] Its incorporation can lead to candidates with improved stability and efficacy.
-
β-Lactam Synthesis: The phenylglycine scaffold is a component of several side chains in important antibiotics like ampicillin. This compound can be used as a starting material in the synthesis of novel β-lactam antibiotics through processes like the Staudinger cycloaddition ([2+2] ketene-imine cycloaddition).[11][12]
-
Chiral Synthesis: Beyond peptides, this compound functions as a chiral synthon—a building block that introduces a specific stereocenter into a molecule.[4] This is vital for the asymmetric synthesis of enantiomerically pure small-molecule drugs, where often only one enantiomer possesses the desired therapeutic activity.[4][5]
-
Peptidomimetics and Enzyme Inhibitors: Researchers use this compound to design peptidomimetics, which are molecules that mimic the structure of natural peptides but have improved drug-like properties. It is frequently leveraged in the design of enzyme inhibitors and receptor ligands where precise stereochemistry and aromatic interactions are key to activity.[4][13]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.
This protocol is adapted from the standard and widely used procedure for Boc protection of amino acids using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[14]
-
Dissolution: Dissolve 1 mole of L-phenylglycine in a mixture of aqueous sodium hydroxide (B78521) (1 M solution) and tert-butyl alcohol (1:1 v/v). Stir until a clear solution is achieved. The pH should be alkaline (approx. 12-12.5).[14]
-
Boc₂O Addition: To the well-stirred solution, add 1 mole of di-tert-butyl dicarbonate dropwise over 1 hour at room temperature. A white precipitate may form during the addition.[14]
-
Reaction: Stir the reaction mixture overnight at room temperature. The reaction is complete when the pH stabilizes between 7.5 and 8.5.[14]
-
Work-up:
-
Perform an aqueous work-up to remove unreacted starting materials. Extract the aqueous layer with a non-polar solvent like ether to remove impurities.
-
Carefully acidify the combined aqueous layers to a pH of 1-1.5 using a cold solution of potassium hydrogen sulfate. This step should be performed in an ice bath as it is exothermic and causes significant CO₂ evolution.[14]
-
-
Extraction: Extract the resulting turbid mixture with four portions of ethyl ether or ethyl acetate.[14]
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure at a temperature not exceeding 30°C.[14]
-
Crystallization: The resulting solid or oil can be crystallized from a suitable solvent system (e.g., ether/pentane). Collect the white precipitate by filtration and dry under vacuum to a constant weight.[14]
This protocol outlines the iterative steps for elongating a peptide chain on a solid support resin using this compound or another Boc-protected amino acid.[3]
-
N-α-Boc Deprotection:
-
Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for approximately 30 minutes.[3]
-
This step cleaves the Boc group, exposing a free amine as a TFA salt.[3]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.
-
-
Neutralization:
-
Neutralize the TFA salt by treating the resin with a 5-10% solution of a non-nucleophilic base, typically diisopropylethylamine (DIEA), in DCM for several minutes.[3]
-
This converts the amine salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Wash the resin thoroughly with DCM to remove excess base and the resulting salt.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming this compound (typically 3-4 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test like the Kaiser test.
-
-
Washing:
-
After the coupling is complete, thoroughly wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection, neutralization, and coupling.
-
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3] This step requires specialized equipment and safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. peptide.com [peptide.com]
- 9. Boc-DL-Phg-OH 3601-66-9 | TCI EUROPE N.V. [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. nbinno.com [nbinno.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Sourcing High-Purity Boc-L-Phenylglycine (Boc-Phg-OH) for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercially available high-purity N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a critical building block in peptide synthesis and pharmaceutical research.[1] Ensuring the high purity of this reagent is paramount for the successful and reproducible synthesis of peptide-based active pharmaceutical ingredients (APIs). This document outlines key commercial suppliers, methods for quality assessment, and a recommended workflow for supplier validation.
The Critical Role of Purity in Peptide Synthesis
This compound is an amino acid derivative widely employed in both solid-phase and solution-phase peptide synthesis to incorporate phenylglycine residues into peptide chains.[1] The presence of impurities, such as diastereomers, enantiomers, or residual solvents, can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the biological activity and safety of the final product. Therefore, sourcing this compound with the highest possible purity is a critical first step in any drug development program that utilizes this building block.
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound at purities suitable for pharmaceutical research. The following table summarizes the offerings of several prominent vendors. It is important to note that while this table provides a snapshot of available information, researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity and analytical data.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Methods Mentioned | Availability of CoA/COO |
| Sigma-Aldrich (Merck) | This compound | 2900-27-8 | ≥99.0% (T) | Titration, Optical Rotation | Yes |
| Chem-Impex | Boc-L-phenylglycine | 2900-27-8 | ≥98.50% (HPLC) | HPLC | Yes |
| Otto Chemie Pvt. Ltd. | Boc-L-phenylglycine, 98%+ | 2900-27-8 | 98%+ | Not specified on product page | Yes |
| Aapptec | This compound | 2900-27-8 | Not specified, CoA available | Not specified on product page | Yes |
| Advanced ChemTech | This compound | 2900-27-8 | Not specified | Not specified on product page | Not specified on product page |
| Fisher Scientific | N-Boc-DL-phenylglycine, 98% | Not specified for L-form | 98% (DL-form) | Not specified on product page | Yes |
| Crescent Chemical Company | N-BOC-L-PHENYLGLYCINE 99% | 2900-27-8 | 99% | Not specified on product page | Not specified on product page |
Key Quality Control Experiments for this compound
To ensure the identity, purity, and quality of this compound, a series of analytical tests are typically performed. A comprehensive Certificate of Analysis should include data from several of the following methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound by separating the main compound from any potential impurities.
Representative Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Representative Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Analysis: The resulting spectrum is analyzed to ensure that all observed chemical shifts and coupling constants are consistent with the known structure of this compound. The absence of signals corresponding to common impurities (e.g., residual solvents, starting materials) is also verified.
Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of the compound.
Representative Experimental Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).
Chiral Purity Analysis
Determining the enantiomeric purity is crucial. This can be achieved using chiral HPLC or by NMR using a chiral derivatizing agent.
Representative Experimental Protocol (Chiral HPLC):
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase column.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane (B92381) and isopropanol.
-
Analysis: The chromatogram should show a single major peak corresponding to the L-enantiomer, with the area of the D-enantiomer peak below the specified limit.
Workflow for Supplier Selection and Qualification
A systematic approach to selecting and qualifying a supplier for a critical raw material like this compound is essential in a regulated environment. The following diagram illustrates a logical workflow.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-α-Boc-L-phenylglycine (Boc-Phg-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust and well-established methodology for the chemical synthesis of peptides.[1] The incorporation of non-proteinogenic amino acids, such as L-phenylglycine (Phg), is of significant interest in drug discovery and development due to their ability to confer unique structural and functional properties to peptides, including enhanced proteolytic stability and conformational constraint.
However, the synthesis of peptides containing phenylglycine presents a significant challenge: a high propensity for racemization at the α-carbon.[2] The benzylic α-proton of phenylglycine is particularly acidic and susceptible to abstraction under the basic conditions often present during the coupling step, leading to epimerization and contamination of the final peptide product with diastereomers.[2][3] This application note provides a detailed protocol for the incorporation of Boc-Phg-OH into a peptide sequence using Boc-SPPS, with a focus on strategies to minimize racemization.
Core Principles: The Challenge of Phenylglycine Racemization
The primary mechanism of racemization for an activated amino acid involves the abstraction of the α-proton by a base to form a planar enolate intermediate.[4] Reprotonation can then occur from either face, leading to a mixture of L and D enantiomers. In the context of a growing peptide chain, this results in diastereomeric impurities that are often difficult to separate from the desired product. The phenyl group of phenylglycine stabilizes the enolate intermediate through resonance, exacerbating the risk of racemization compared to many other amino acids.[2] Therefore, the choice of coupling reagents, additives, and reaction conditions is critical to maintain the stereochemical integrity of the phenylglycine residue.
Figure 1. Simplified mechanism of base-catalyzed racemization of phenylglycine during the coupling step.
Experimental Protocols
This section outlines the detailed methodologies for the successful incorporation of this compound into a peptide sequence using manual or automated SPPS with a focus on minimizing epimerization.
Resin Selection and Preparation
The choice of resin depends on whether a C-terminal acid or amide is desired.
-
For C-terminal acids: Merrifield resin or 4-oxymethyl-phenylacetamidomethyl (PAM) resin are recommended.[5] PAM resin offers greater stability of the peptide-resin linkage to the repetitive TFA deprotection steps.[5]
-
For C-terminal amides: Benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resins are standard choices.[5]
Protocol: Resin Swelling
-
Place the desired amount of resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin).
-
Swell the resin in DCM or N,N-dimethylformamide (DMF) (10-15 mL/g resin) for at least 30-60 minutes with gentle agitation.[6]
Attachment of the First Amino Acid (C-terminal)
For Merrifield resin, the cesium salt method is commonly used to minimize racemization during the initial attachment.[5] Protocol: Cesium Salt Method for Merrifield Resin
-
Swell Merrifield resin (1 g) in DMF (10 mL).
-
Prepare the cesium salt of the C-terminal Boc-amino acid (2-3 equivalents) by reacting it with cesium carbonate (Cs₂CO₃) in a solvent mixture such as ethanol/water, followed by evaporation to dryness.
-
Dissolve the dried Boc-amino acid cesium salt in DMF (5-10 mL).
-
Add the amino acid solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
The SPPS Cycle
Each cycle of amino acid addition consists of three main steps: Boc deprotection, neutralization (if applicable), and coupling.
Step 3.1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide. Protocol:
-
Swell the peptide-resin in DCM.
-
Perform a pre-wash with 50% (v/v) trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[5]
-
Add a fresh solution of 50% TFA in DCM (10 mL/g resin) and agitate for 20-30 minutes.[1]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
Step 3.2: Neutralization
The N-terminal amine is protonated as a trifluoroacetate (B77799) salt after deprotection and must be neutralized to the free amine before coupling. Protocol:
-
Add a solution of 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin.[7]
-
Agitate for 1-2 minutes. Repeat the neutralization step two more times.
-
Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.
Step 3.3: Coupling of this compound (Racemization Suppression)
This is the most critical step for preventing epimerization of the phenylglycine residue. The choice of coupling reagent and the use of additives are paramount.
Recommended Protocol: DCC/HOBt with CuCl₂ Additive This method combines the classic carbodiimide (B86325) activation with additives known to suppress racemization. The addition of Cu(II) salts has been shown to be particularly effective at preventing epimerization.[8][9]
-
Activation Solution: In a separate vessel, dissolve Boc-L-Phg-OH (2-4 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.
-
Add Suppressant: Add anhydrous Copper(II) chloride (CuCl₂) (2-4 equivalents) to the activation solution.
-
Coupling: Add the activation solution to the neutralized peptide-resin.
-
Initiation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (2-4 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored for completion using the Kaiser (ninhydrin) test.
-
Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM/Isopropanol (1:1) (3x), and DCM (3x) to remove byproducts, including the insoluble dicyclohexylurea (DCU).
Alternative Coupling Protocols Uronium/aminium salt-based reagents are highly efficient and generally lead to low levels of racemization.[1]
-
HBTU/DIEA: Dissolve Boc-L-Phg-OH (2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq., optional but recommended) in DMF. Add DIEA (4-6 eq.) to activate. Add the solution immediately to the neutralized resin and react for 1-2 hours.
-
HATU/DIEA: Similar to HBTU, but HATU is often more effective for sterically hindered or difficult couplings and can offer better racemization suppression than HBTU.[10]
Figure 2. General workflow for a single cycle of Boc-SPPS, highlighting the critical coupling step for this compound.
Final Cleavage and Deprotection
The final step in Boc-SPPS involves treatment with a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Benzyl-based groups).[6]
CAUTION: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. TFMSA is a viable, though also hazardous, alternative.
Protocol: HF Cleavage
-
Ensure the N-terminal Boc group has been removed.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dry peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
Data Presentation: Summary of Coupling Strategies for this compound
The selection of a coupling protocol for this compound involves a trade-off between reaction efficiency and the risk of racemization. The following table summarizes various strategies.
| Coupling Method | Reagents (Equivalents) | Activation Time | Coupling Time | Pros | Cons | Racemization Risk |
| DCC/HOBt + CuCl₂ | This compound (2-4), DCC (2-4), HOBt (2-4), CuCl₂ (2-4) | In-situ | 2-4 h | Demonstrated suppression of epimerization.[8] Cost-effective. | Byproduct (DCU) is insoluble. Slower reaction. | Very Low |
| HBTU/HOBt/DIEA | This compound (2-4), HBTU (2-4), HOBt (2-4), DIEA (4-6) | 1-2 min | 1-2 h | Fast and efficient.[1] | Can still cause some racemization with sensitive residues. | Low to Moderate |
| HATU/DIEA | This compound (2-4), HATU (2-4), DIEA (4-6) | 1-2 min | 30-60 min | Highly efficient, especially for hindered couplings. Generally lower racemization than HBTU.[10] | More expensive than HBTU and DCC. | Low |
| DCC/HOBt | This compound (2-4), DCC (2-4), HOBt (2-4) | In-situ | 2-4 h | Standard, widely used method. HOBt suppresses racemization.[4] | Byproduct (DCU) is insoluble. Risk of racemization is higher than with CuCl₂. | Moderate |
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis is achievable with careful selection of the coupling methodology. Due to the high susceptibility of phenylglycine to epimerization, standard coupling protocols may not be sufficient to ensure high stereochemical purity. The use of carbodiimide activation in the presence of racemization-suppressing additives, particularly a combination of HOBt and CuCl₂, is a highly recommended strategy. Alternatively, modern uronium/aminium salt reagents like HATU can provide a balance of high efficiency and low racemization. By implementing these optimized protocols, researchers can confidently synthesize phenylglycine-containing peptides for various applications in chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of Boc-Phg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-tert-butyloxycarbonyl-L-phenylglycine (Boc-Phg-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the critical considerations, detailed experimental protocols, and potential challenges associated with this sterically hindered and racemization-prone amino acid.
Introduction
Phenylglycine (Phg) is a non-proteinogenic amino acid that is a key component of numerous natural products and pharmaceutically active peptides.[1] Its rigid structure can impart unique conformational constraints on peptides, making it a valuable building block in drug design and peptidomimetic development. However, the incorporation of Phenylglycine into peptide chains presents significant challenges, primarily due to steric hindrance and a high propensity for racemization at the α-carbon.[2] This guide focuses on the use of the Boc (tert-butyloxycarbonyl) protecting group strategy for the incorporation of L-Phenylglycine.
Key Considerations for Incorporating this compound
The successful incorporation of this compound requires careful optimization of coupling and deprotection conditions to maximize yield and minimize racemization.
1. Coupling Reactions: Due to the steric bulk of the phenyl side chain, the coupling of this compound can be sluggish. To achieve high coupling efficiency, the use of potent activating reagents is recommended. It is crucial to select coupling conditions that not only drive the reaction to completion but also suppress racemization.
2. Racemization: The α-proton of Phenylglycine is susceptible to base-catalyzed epimerization, which can lead to the formation of diastereomeric impurities in the final peptide.[2] This is a critical concern during both the coupling and deprotection steps of Boc-SPPS. The choice of coupling reagents and the careful control of reaction conditions are paramount to maintaining the stereochemical integrity of the Phenylglycine residue.
3. Deprotection: The repeated acid-labile deprotection of the Boc group is a standard procedure in this strategy. While generally efficient, incomplete deprotection can lead to deletion sequences. Monitoring the completion of each deprotection step is advisable.
Data Presentation
The following tables summarize key data and considerations for the incorporation of this compound.
Table 1: Physicochemical Properties of Boc-L-Phg-OH
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | White to off-white powder | [] |
| Melting Point | 88-91 °C | |
| Optical Rotation | [α]20/D +144±2°, c = 1% in ethanol | |
| Solubility | Soluble in DMF, DCM | General Knowledge |
Table 2: Comparison of Coupling Reagents for Phenylglycine Incorporation
While specific quantitative data for this compound coupling efficiency is limited in the literature, studies on the closely related Z-Phg-OH provide valuable insights into minimizing racemization.
| Coupling Reagent | Activating Agent | Base | % Racemization (Model: Z-Phg-Pro-NH₂) | Comments | Reference |
| DCC/HOBt | DCC | - | High | Prone to side reactions and racemization. | [4] |
| HBTU | HOBt | DIPEA | Moderate | Standard coupling reagent, but may still lead to significant racemization with Phg. | General Knowledge |
| HATU | HOAt | DIPEA | Lower | Generally more efficient and less prone to racemization for hindered amino acids. | [5] |
| PyBOP | HOBt | DIPEA | Moderate | Similar performance to HBTU. | [5] |
| DIC/OxymaPure® | DIC | - | Low | Shown to be highly effective in suppressing racemization in challenging couplings. | [4] |
Note: The level of racemization is highly sequence-dependent and these values should be considered as a guide.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using manual Boc-SPPS. These can be adapted for automated synthesizers.
Protocol 1: Resin Loading (Attachment of the First Amino Acid)
This protocol describes the loading of the first Boc-protected amino acid onto a Merrifield resin via the cesium salt method to minimize racemization.[6]
-
Resin Swelling: Swell 1 g of Merrifield resin (chloromethylated polystyrene, 1% DVB) in 10 mL of N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Cesium Salt Formation:
-
In a separate flask, dissolve 2 equivalents (relative to resin substitution) of the C-terminal Boc-amino acid in a minimal amount of methanol.
-
Add 1 equivalent of cesium carbonate (Cs₂CO₃) and stir until the solution is clear.
-
Remove the solvent under reduced pressure to obtain the Boc-amino acid cesium salt as a white solid.
-
-
Attachment to Resin:
-
Dissolve the dried Boc-amino acid cesium salt in 8-10 mL of DMF.
-
Add the solution to the swollen Merrifield resin.
-
Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.
-
-
Washing:
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and dichloromethane (B109758) (DCM) (3 x 10 mL).
-
-
Capping (Optional but Recommended):
-
To block any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIPEA) and 10% acetic anhydride (B1165640) in DCM for 30 minutes.
-
Wash the resin as in step 4.
-
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.
-
Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[6]
-
Note: For sequences containing acid-sensitive residues like Trp or Met, add 0.5% dithiothreitol (B142953) (DTE) as a scavenger to the TFA solution.[7]
-
-
Washing: Wash the resin with DCM (5 x 10 mL) to remove residual TFA.
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DCM (v/v) for 2 minutes (2 times).[7]
-
Wash the resin with DCM (5 x 10 mL).
-
-
Amino Acid Coupling (Standard Protocol):
-
In a separate vial, dissolve 3 equivalents of the next Boc-amino acid and 3 equivalents of a coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Optimized Coupling of this compound to Minimize Racemization
This protocol is recommended for the incorporation of the racemization-prone this compound.
-
Pre-activation:
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent with low racemization potential, such as DIC/OxymaPure®, in a minimal amount of DMF.
-
-
Coupling:
-
Add the pre-activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours, or until a negative ninhydrin test is obtained.
-
-
Double Coupling: If the ninhydrin test is still positive after 4 hours, a second coupling with fresh reagents is recommended.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the Merrifield resin and the removal of side-chain protecting groups using hydrogen fluoride (B91410) (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. An alternative is the use of trifluoromethanesulfonic acid (TFMSA).[8]
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of a dedicated HF cleavage apparatus.
-
Add a scavenger mixture appropriate for the peptide sequence. A common scavenger is anisole (B1667542) (1 mL per 1 g of resin).
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Allow the mixture to stir at 0°C for 1 hour.[9]
-
-
HF Removal:
-
Remove the HF by a stream of nitrogen gas or under vacuum.
-
-
Peptide Precipitation and Washing:
-
Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate thoroughly with cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Optimized workflow for the incorporation of the sterically hindered and racemization-prone this compound.
References
- 1. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Boc-Phg-OH using HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a critical step in the synthesis of peptides and proteins, which are of significant interest in drug discovery and development. The coupling of N-tert-butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a non-proteinogenic amino acid, is a key reaction in the synthesis of various peptide-based therapeutics. The aromatic side chain of phenylglycine can influence the conformation, binding affinity, and pharmacokinetic properties of the resulting peptide.
This document provides detailed application notes and protocols for the coupling of this compound using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), a widely used and highly efficient uronium-based coupling reagent. HBTU is favored for its ability to promote rapid amide bond formation while minimizing racemization, a common side reaction with some amino acids.[1]
HBTU Coupling Reaction: An Overview
The coupling reaction mediated by HBTU involves the activation of the carboxylic acid group of this compound to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the coupling partner (e.g., an amino acid ester or a resin-bound amine). The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the deprotonation of the carboxylic acid and the neutralization of the resulting hexafluorophosphate salt.
Data Presentation: Comparative Performance of Coupling Reagents
| Coupling Reagent | Typical Yield | Typical Reaction Time (hours) | Key Advantages & Disadvantages |
| HBTU | High (>90%) | 1 - 4 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[3] |
| HATU | High (>90%) | 0.5 - 2 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids. Disadvantages: Higher cost compared to HBTU.[2] |
| PyBOP | 85-95% | 1 - 4 | Advantages: Rapid reactions, byproducts are generally less hazardous. Disadvantages: Can be less effective for sterically hindered couplings compared to HATU.[2] |
| EDC/HOBt | Good (70-90%) | 2 - 12 | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization.[2][3] |
Experimental Protocols
The following are detailed experimental protocols for the solution-phase and solid-phase coupling of this compound using HBTU. These protocols serve as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Solution-Phase Coupling of this compound to an Amino Acid Ester
This protocol describes the coupling of this compound to an amino acid ester hydrochloride salt in a solution phase.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.1 equivalents)
-
HBTU (1.05 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous citric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
-
Activation and Coupling: Add HBTU (1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Protocol 2: Solid-Phase Coupling of this compound to a Resin-Bound Amine
This protocol is suitable for standard Boc-chemistry solid-phase peptide synthesis (SPPS).
Materials:
-
Resin with a free amino group (e.g., Gly-Merrifield resin)
-
This compound (2.0 equivalents based on resin substitution)
-
HBTU (2.0 equivalents based on resin substitution)
-
N,N-diisopropylethylamine (DIPEA) (4.0 equivalents based on resin substitution)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection (if applicable): If the resin is N-terminally Boc-protected, deprotect by treating with 50% (v/v) trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Wash the resin thoroughly with DCM and then with DMF. Neutralize the resin with a solution of 5-10% DIPEA in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIPEA (4.0 eq.).[4]
-
Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes.[4]
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.[4] A negative Kaiser test (beads remain colorless or yellowish) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the HBTU-mediated coupling of this compound.
Caption: HBTU-mediated coupling mechanism of this compound.
Experimental Workflow for Solid-Phase Peptide Synthesis
The diagram below outlines the key steps in a single coupling cycle during Boc-SPPS.
References
Application Notes and Protocols for Boc Deprotection of Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from phenylglycine and its derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, particularly when other sensitive functional groups are present in the molecule. These notes offer a comparative overview of common deprotection strategies, detailed experimental procedures, and guidance for method selection.
Overview of Boc Deprotection Methods
The Boc protecting group is widely used for the protection of the amino group of phenylglycine due to its stability under various reaction conditions. Its removal is typically achieved under acidic conditions, but milder and more selective methods have also been developed. The choice of method depends on the substrate's sensitivity to acid, the presence of other protecting groups, and the desired scale of the reaction.
The most common methods for Boc deprotection of phenylglycine involve:
-
Strong Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane are the most frequently employed reagents. These methods are generally fast and efficient but can be harsh on sensitive substrates.
-
Mild Acidic Conditions: Reagents like aqueous phosphoric acid or Lewis acids offer a milder alternative to strong acids, enhancing selectivity.
-
Thermolytic Deprotection: Heating the N-Boc protected phenylglycine derivative in a suitable solvent can effect deprotection without the need for an acid catalyst.
-
Basic Conditions: While less common for simple amines, basic conditions can be employed for the deprotection of N-Boc groups in specific contexts, particularly when acid-sensitive functionalities are present.
Comparative Data of Deprotection Methods
The following table summarizes quantitative data for various Boc deprotection methods applied to phenylglycine or analogous aromatic amino acid derivatives. This allows for a direct comparison of reaction conditions and reported yields.
| Method | Reagent(s) | Substrate | Temperature | Time | Yield (%) | Reference |
| Strong Acid | 50% TFA in DCM | N-Boc-APFG Tetrapeptide | Room Temp. | 5 min | 78% | [1] |
| Strong Acid | 50% TFA in DCM | N-Boc-APFG Tetrapeptide | Room Temp. | 2 x 30 min | >95% | [1] |
| Strong Acid | 4 M HCl in Dioxane | N-Boc-APFG Tetrapeptide | Room Temp. | 5 min | ~80% | [1] |
| Strong Acid | 4 M HCl in Dioxane | N-Boc-APFG Tetrapeptide | Room Temp. | 2 x 30 min | >95% | [1] |
| Mild Acid | Oxalyl Chloride, Methanol (B129727) | N-Boc Aromatic Amines | Room Temp. | 1 - 4 h | up to 90% | [2][3][4] |
| Thermal | Trifluoroethanol (TFE) | N-Boc-Phenylalanine | 150 °C | 60 min | 52% | [5] |
| Thermal | Methanol | N-Boc-Phenylalanine | 240 °C | 30 min | ~50% | [5] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the standard procedure for the removal of the Boc group under strong acidic conditions.
Materials:
-
N-Boc-phenylglycine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-phenylglycine derivative in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the stirred solution. A typical concentration of TFA is 20-50% (v/v) in DCM.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected phenylglycine derivative.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This is another common and efficient method for Boc deprotection.
Materials:
-
N-Boc-phenylglycine derivative
-
4 M HCl in 1,4-dioxane (B91453)
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-Boc-phenylglycine derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4 M HCl in dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[6][7]
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates.
-
The solvent can be removed in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the product completely.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phenylglycine derivative as its hydrochloride salt.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates containing acid-sensitive functional groups.[2][3][4]
Materials:
-
N-Boc-phenylglycine derivative
-
Oxalyl chloride
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc-phenylglycine derivative in anhydrous methanol (e.g., 0.1 M solution) in a round-bottom flask.
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.
Visualization of Workflows and Concepts
Boc Deprotection Reaction Mechanism
The following diagram illustrates the general acid-catalyzed mechanism for Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. awuahlab.com [awuahlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Boc-Phg-OH in Chiral Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-2-phenylglycine (Boc-Phg-OH) is a valuable and versatile chiral building block in the synthesis of a wide array of chiral ligands. Its well-defined stereochemistry, coupled with the stability and facile removal of the tert-butyloxycarbonyl (Boc) protecting group, makes it an ideal starting material for the construction of ligands for asymmetric catalysis.[1] These ligands are instrumental in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development.[2] This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from this compound and their application in asymmetric catalysis.
Properties of this compound
A summary of the key physical and chemical properties of (S)-N-Boc-2-phenylglycine is presented in Table 1.
| Property | Value |
| CAS Number | 2900-27-8 |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 88-91 °C |
| Optical Rotation | [α]20/D +144±2°, c = 1% in ethanol |
| Purity | ≥99.0% |
Application: Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands
Chiral phosphine-oxazoline (PHOX) ligands are a prominent class of P,N-ligands that have demonstrated exceptional efficacy in a variety of asymmetric catalytic reactions, including palladium-catalyzed allylic alkylations and asymmetric hydrogenations.[1][3] The modular synthesis of PHOX ligands allows for the systematic tuning of their steric and electronic properties to optimize performance for a specific transformation.[3]
Synthetic Workflow for PHOX Ligand from this compound
The general synthetic route to a PHOX ligand starting from this compound involves the initial formation of a chiral amino alcohol, which is then converted to the corresponding oxazoline. Subsequent introduction of the phosphine (B1218219) moiety yields the final P,N-ligand.
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Boc-L-phenylglycine in the Development of Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-phenylglycine, a non-proteinogenic amino acid derivative, serves as a critical building block in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides.[1][2] The incorporation of this bulky, conformationally constrained residue can significantly enhance the pharmacological properties of synthetic peptides, including increased stability against enzymatic degradation, improved receptor affinity and selectivity, and better bioavailability.[1][2][3] This application note provides a comprehensive overview of the use of Boc-L-phenylglycine in peptidomimetic design and development, complete with detailed experimental protocols and data presentation.
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function of L-phenylglycine allows for its straightforward incorporation into peptide sequences using well-established solid-phase peptide synthesis (SPPS) methodologies.[4][5][6] The phenyl side chain introduces a rigid structural element that can be crucial for establishing the specific three-dimensional conformation required for interaction with biological targets such as enzymes and G protein-coupled receptors (GPCRs).[2][3]
Key Applications of Boc-L-phenylglycine in Peptidomimetics
The unique structural features of Boc-L-phenylglycine make it a valuable component in the design of various therapeutic agents:
-
Enzyme Inhibitors: Peptidomimetics incorporating L-phenylglycine have been successfully developed as potent inhibitors of various enzymes, including proteases. The rigid phenylglycine residue can effectively mimic the transition state of an enzymatic reaction, leading to high-affinity binding to the active site.
-
Receptor Ligands: The conformational constraints imposed by L-phenylglycine are instrumental in designing selective agonists and antagonists for various receptors, particularly GPCRs. By locking the peptide backbone into a specific conformation, it is possible to achieve high selectivity for a particular receptor subtype.
-
Modulators of Protein-Protein Interactions: The bulky side chain of phenylglycine can be utilized to disrupt or stabilize protein-protein interactions, which are often characterized by large and shallow binding interfaces.
Data Summary: PXD101 Analogs as Histone Deacetylase (HDAC) Inhibitors
A notable application of L-phenylglycine is in the development of histone deacetylase (HDAC) inhibitors. The following table summarizes the in vitro activity of novel PXD101 analogs incorporating an L-phenylglycine-containing branched cap group.
| Compound | Total HDACs IC50 (nM) | HeLa Cell Line IC50 (μM) | A549 Cell Line IC50 (μM) | HCT-116 Cell Line IC50 (μM) |
| 10k | 28.3 ± 2.1 | 4.8 ± 0.5 | 5.2 ± 0.6 | 3.9 ± 0.4 |
| 10r | 31.6 ± 2.5 | 5.1 ± 0.4 | 5.5 ± 0.7 | 4.2 ± 0.5 |
| 10s | 30.1 ± 2.3 | 4.9 ± 0.6 | 5.3 ± 0.5 | 4.0 ± 0.6 |
| SAHA | 45.2 ± 3.5 | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| PXD101 | 32.5 ± 2.8 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
Data adapted from a study on PXD101 analogs. The IC50 values represent the concentration required to inhibit 50% of the enzyme activity or cell growth.[7]
Experimental Protocols
Protocol 1: General Boc-Solid Phase Peptide Synthesis (SPPS) for Incorporation of Boc-L-phenylglycine
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-phenylglycine using a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-L-phenylglycine
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc removal if using a mixed strategy)
-
Acetic anhydride
-
Pyridine
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C overnight.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, DCM, and methanol. Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIEA in DMF.
-
Wash the resin with DMF.
-
-
Coupling of Boc-L-phenylglycine:
-
In a separate vessel, pre-activate Boc-L-phenylglycine (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.
-
Add the activated Boc-L-phenylglycine solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test (will be negative for complete coupling).
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the resin with DMF and DCM and dry under vacuum.
-
For cleavage, transfer the dried peptide-resin to a specialized HF or TFMSA cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Wash the crude peptide with cold diethyl ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
-
Visualizing the Workflow
Signaling Pathway Modulation
While specific signaling pathways directly modulated by Boc-L-phenylglycine-containing peptidomimetics are context-dependent and subject to the overall structure of the peptidomimetic, a key area of investigation is their effect on pathways regulated by their target proteins. For instance, the PXD101 analogs mentioned above would influence signaling pathways downstream of HDACs.
Example: Hedgehog Signaling Pathway
Interestingly, a protein named "Boc" (Brother of Cdo) is a co-receptor in the Hedgehog (Hh) signaling pathway.[2] This pathway is crucial for embryonic development and its dysregulation is implicated in several cancers. Boc, along with Cdo, binds to the Shh (Sonic hedgehog) ligand and interacts with the primary receptor Patched1 (Ptch1), leading to the activation of Smoothened (Smo) and downstream signaling.[2] While this "Boc" is a protein and not the protecting group, the nomenclature highlights a potential, albeit indirect, link for researchers exploring this pathway. Peptidomimetics designed to modulate the interactions within the Hh receptor complex could be a promising therapeutic strategy.
Conclusion
Boc-L-phenylglycine is a versatile and powerful tool for the design and synthesis of peptidomimetics with enhanced therapeutic potential. Its incorporation can lead to compounds with improved stability, potency, and selectivity. The provided protocols offer a starting point for researchers to explore the vast possibilities of using Boc-L-phenylglycine in their drug discovery and development efforts. Further investigation into the specific signaling pathways modulated by these peptidomimetics will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc and Gas1 each form distinct Shh receptor complexes with Ptch1 and are required for Shh-mediated cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Chemical and Enantiomeric Purity of N-Boc-L-phenylglycine (Boc-Phg-OH) by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details analytical High-Performance Liquid Chromatography (HPLC) methods for the determination of both chemical and enantiomeric purity of N-tert-Butoxycarbonyl-L-phenylglycine (Boc-Phg-OH), a critical building block in peptide synthesis and pharmaceutical development.[1][2] Two distinct HPLC protocols are provided: a Reverse-Phase HPLC (RP-HPLC) method for assessing chemical purity by separating the main component from its potential impurities, and a Chiral HPLC method for quantifying the enantiomeric excess. These methods are essential for quality control to ensure the identity, purity, and safety of raw materials used in drug manufacturing.[]
Introduction
N-Boc-L-phenylglycine (this compound) is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides and peptidomimetics with therapeutic potential.[1] The chemical and stereochemical purity of this raw material is paramount, as impurities can lead to undesired side-products and potentially impact the efficacy and safety of the final active pharmaceutical ingredient (API).[][4] HPLC is a primary analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, accuracy, and sensitivity.[5] This document provides detailed protocols for both chemical and enantiomeric purity analysis of this compound.
Part 1: Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method separates this compound from potential process-related impurities and degradation products based on their polarity.
Experimental Protocol: RP-HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program for RP-HPLC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The chemical purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow: RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC chemical purity analysis.
Part 2: Enantiomeric Purity Determination by Chiral HPLC
This method is crucial for confirming the stereochemical integrity of Boc-L-Phg-OH by separating it from its corresponding D-enantiomer. The use of a chiral stationary phase (CSP) is essential for this separation.[6][7]
Experimental Protocol: Chiral HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
Materials:
-
Column: A polysaccharide-based chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series).[4]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an acidic modifier like TFA. A typical starting ratio is 90:10 (n-Hexane:IPA) + 0.1% TFA. The exact ratio may require optimization.
-
Sample Diluent: Mobile Phase.
-
Standard: A racemic mixture of Boc-DL-Phg-OH to confirm the elution order and resolution of the enantiomers.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Mode | Isocratic |
Sample Preparation:
-
Prepare a system suitability solution by dissolving approximately 1 mg of racemic Boc-DL-Phg-OH in 10 mL of the mobile phase.
-
Prepare the sample solution by dissolving approximately 1 mg of the Boc-L-Phg-OH test sample in 10 mL of the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric purity (or enantiomeric excess, e.e.) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram of the test sample.
Enantiomeric Purity (%) = (Area of L-enantiomer Peak / (Area of L-enantiomer Peak + Area of D-enantiomer Peak)) x 100
Logical Relationship: Enantiomeric Purity Assessment
Caption: Principle of chiral separation by HPLC.
Summary of Quantitative Data
The following table summarizes the expected results for a high-purity batch of Boc-L-Phg-OH when analyzed using the described methods.
Table 2: Representative Analytical Data for Boc-L-Phg-OH
| Analysis Type | Parameter | Specification | Typical Result |
| Chemical Purity | Purity by RP-HPLC | ≥ 99.0% | 99.8% |
| Retention Time (approx.) | ~ 15.2 min | 15.25 min | |
| Related Impurities | Report any > 0.05% | Impurity at RRT 0.85: 0.08% | |
| Total Impurities: 0.2% | |||
| Enantiomeric Purity | Purity by Chiral HPLC | ≥ 99.5% L-enantiomer | 99.9% L-enantiomer |
| L-enantiomer RT (approx.) | ~ 8.5 min | 8.52 min | |
| D-enantiomer RT (approx.) | ~ 10.1 min | 10.11 min | |
| Resolution (Rs) | > 2.0 | 3.5 |
Note: Retention times (RT) are approximate and can vary depending on the specific column, system, and exact mobile phase composition.
Conclusion
The described RP-HPLC and Chiral HPLC methods are robust and reliable for the comprehensive purity assessment of this compound. Proper implementation of these protocols is essential for the quality control of this key starting material, ensuring its suitability for use in the synthesis of peptide-based pharmaceuticals and other high-purity chemical applications. Validation of these methods according to ICH guidelines is recommended before implementation in a regulated environment.
References
Application Notes and Protocols: Reaction of Boc-Phg-OH with Carbodiimides (DCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-phenylglycine (Boc-Phg-OH) is a critical protected amino acid building block used extensively in the synthesis of peptides and peptidomimetics.[1][2] The phenylglycine moiety imparts unique conformational constraints and potential for aromatic interactions within a peptide sequence, making it a valuable component in the design of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures regioselective amide bond formation at the carboxyl group.[3]
A common and effective method for activating the carboxylic acid of this compound for coupling with a nucleophile (e.g., an amino group of another amino acid or a peptide) is the use of carbodiimides, with N,N'-dicyclohexylcarbodiimide (DCC) being a widely used reagent in organic synthesis.[4][5] This reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophile to form a stable amide bond. This document provides detailed application notes and protocols for the reaction of this compound with DCC.
Reaction Mechanism and Key Intermediates
The fundamental principle of a DCC-mediated coupling is the activation of a carboxylic acid to form a good leaving group, thereby facilitating nucleophilic acyl substitution.[5][6] The reaction mechanism involves the following key steps:
-
Protonation of DCC: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (this compound).
-
Nucleophilic Attack: The resulting carboxylate anion acts as a nucleophile and attacks the central carbon atom of the protonated DCC.
-
Formation of the O-Acylisourea Intermediate: This attack leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.
-
Nucleophilic Acyl Substitution: The amino group of the coupling partner attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Formation of the Amide Bond and Byproduct: The tetrahedral intermediate formed collapses to yield the desired amide product and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that precipitates out of many organic solvents.[7]
Potential Side Reactions
While DCC is an effective coupling reagent, several side reactions can occur, potentially reducing the yield and purity of the desired product.[8]
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular O- to N-acyl migration, leading to the formation of a stable and unreactive N-acylurea byproduct.[9][10] This side reaction is a common issue in carbodiimide-mediated couplings.[8] The formation of N-acylurea can be minimized by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), which react with the O-acylisourea to form a more stable active ester intermediate that is less prone to rearrangement but still reactive towards amines.[11]
-
Racemization: The chiral center of this compound can be susceptible to racemization during the activation step.[12] The O-acylisourea intermediate can deprotonate at the α-carbon, leading to the formation of an achiral enolate or a chiral azlactone, either of which can be re-protonated to give a mixture of enantiomers. The use of additives like HOBt is known to suppress racemization.[7]
-
Symmetrical Anhydride (B1165640) Formation: The O-acylisourea intermediate can also react with another molecule of this compound to form a symmetrical anhydride. This anhydride is also an effective acylating agent and will react with the amine to form the desired product, but it consumes two equivalents of the carboxylic acid for each amide bond formed.
Quantitative Data Summary
The efficiency of the coupling reaction is dependent on several factors including the solvent, temperature, and the presence of additives. The following table summarizes typical reaction parameters for a DCC-mediated coupling of a Boc-protected amino acid.
| Parameter | Typical Value/Condition | Notes |
| Stoichiometry (this compound:Amine:DCC) | 1.0 : 1.0 : 1.1 | A slight excess of DCC is commonly used to ensure complete activation of the carboxylic acid. |
| Stoichiometry with Additive (this compound:Amine:DCC:HOBt) | 1.0 : 1.0 : 1.1 : 1.1 | The additive is typically used in equimolar amounts relative to the coupling agent. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | The choice of solvent depends on the solubility of the reactants. DCM is often preferred due to the low solubility of the DCU byproduct. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by thin-layer chromatography (TLC). |
| Typical Yield | 70 - 95% | Yields can vary significantly based on the specific substrates and reaction conditions. |
| Purity | >95% after purification | Purification is typically achieved by filtration to remove DCU followed by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for DCC-Mediated Coupling of this compound
Materials:
-
This compound
-
Amine coupling partner (e.g., an amino acid ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using an amine salt)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
-
Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HOBt (1.1 eq., if used) in anhydrous DCM.
-
If the amine coupling partner is a hydrochloride salt, add it to the solution followed by the dropwise addition of TEA or DIPEA (1.1 eq.) to liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 4-24 hours.
-
Monitor the reaction progress by TLC until the starting material (this compound) is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath to further precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Work-up and Purification
-
Aqueous Work-up: After filtration of DCU, the organic layer can be washed successively with 5% citric acid solution (to remove any unreacted amine and residual base), saturated sodium bicarbonate solution (to remove unreacted this compound and HOBt), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
-
Visualizations
Caption: DCC-mediated amide bond formation mechanism.
Caption: General experimental workflow for coupling.
Caption: Competing reaction pathways for the O-acylisourea intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Large-Scale Synthesis of Peptides with Boc-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as L-phenylglycine (Phg), into peptide sequences is a critical strategy in modern drug discovery, often imparting enhanced proteolytic stability, conformational rigidity, and improved pharmacokinetic profiles. The use of N-tert-butoxycarbonyl (Boc) protected L-phenylglycine (Boc-Phg-OH) in solid-phase peptide synthesis (SPPS) remains a robust and relevant approach, particularly for large-scale production where cost-effectiveness and well-established protocols are paramount.[1][2]
This document provides detailed application notes and protocols for the large-scale synthesis of peptides containing this compound using Boc chemistry. It covers the core principles, experimental procedures, data presentation, and potential challenges associated with the incorporation of this unique amino acid.
Core Principles of Boc-SPPS
Boc-based solid-phase peptide synthesis relies on a strategy of graduated acid lability. The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable, permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[3]
The synthesis is a cyclical process involving four key steps:
-
Deprotection: Removal of the Nα-Boc group.
-
Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt to liberate the free amine.
-
Coupling: Formation of the peptide bond with the incoming activated Boc-amino acid.
-
Washing: Thorough removal of excess reagents and by-products.
Data Presentation: Illustrative Synthesis Parameters
The following tables summarize typical quantitative data for the large-scale synthesis of a hypothetical decapeptide containing a Phenylglycine residue. These values are illustrative and may require optimization for specific peptide sequences.
Table 1: Resin and First Amino Acid Loading
| Parameter | Value | Notes |
| Resin Type | Merrifield Resin | Suitable for C-terminal peptide acids. |
| Initial Resin Substitution | 0.8 mmol/g | A higher substitution is often used for shorter peptides. |
| First Amino Acid | Boc-Gly-OH | Attached as the cesium salt to minimize racemization. |
| Final Resin Loading | 0.65 mmol/g | Determined by quantitative analysis after loading. |
Table 2: Reagents for a Single Coupling Cycle (1 kg Resin Scale)
| Reagent | Quantity | Molar Excess (vs. Resin Loading) | Purpose |
| This compound | 1.5 eq | 1.5 | Incoming amino acid. |
| HBTU | 1.5 eq | 1.5 | Coupling reagent. |
| DIEA | 3.0 eq | 3.0 | Activation and in-situ neutralization. |
| TFA in DCM (50%) | 10 L/kg resin | - | Boc deprotection. |
| DIEA in DCM (10%) | 5 L/kg resin | - | Neutralization. |
| DCM | As required | - | Washing solvent. |
| DMF | As required | - | Coupling solvent. |
Table 3: Final Cleavage and Purification Yields (Illustrative)
| Parameter | Value | Notes |
| Crude Peptide Yield | 85% | Based on initial resin loading. |
| Purity of Crude Peptide | 65% | Determined by RP-HPLC. |
| Final Purified Peptide Yield | 45% | After preparative RP-HPLC. |
| Final Purity | >98% | Confirmed by analytical RP-HPLC and Mass Spectrometry. |
Experimental Protocols
Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
-
Resin Swelling: Swell 1 kg of Merrifield resin (chloromethylated polystyrene) in dimethylformamide (DMF) for 1-2 hours in a suitable reaction vessel.
-
Cesium Salt Preparation: In a separate vessel, dissolve 1.2 equivalents of the C-terminal Boc-amino acid (e.g., Boc-Gly-OH) in a mixture of ethanol (B145695) and water. Add 0.5 equivalents of cesium carbonate and stir until the reaction is complete. Evaporate the solvent to dryness to obtain the Boc-amino acid cesium salt.
-
Loading: Dissolve the dried Boc-amino acid cesium salt in a minimal amount of DMF and add it to the swollen resin.
-
Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Allow the resin to cool to room temperature. Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally dichloromethane (B109758) (DCM).
-
Drying: Dry the resin under vacuum. Determine the final loading using a quantitative method such as the picric acid test or elemental analysis.
Protocol 2: Cyclical Peptide Elongation (Incorporation of this compound)
This cycle is repeated for each amino acid in the peptide sequence.
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% TFA in DCM (10 mL per gram of resin).
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the peptide-resin with DCM.
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 5-10 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM (3 times).
-
-
Coupling (Activation with HBTU):
-
In a separate vessel, dissolve 1.5 equivalents of this compound and 1.5 equivalents of HBTU in DMF.
-
Add 3.0 equivalents of DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or slightly yellow) indicates complete coupling.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and by-products.
-
Protocol 3: Final Cleavage from the Resin (HF Cleavage)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood using appropriate personal protective equipment and a dedicated HF cleavage apparatus.
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger mixture to protect sensitive amino acid residues from alkylating species generated during cleavage. A common scavenger cocktail is a 9:1 ratio of HF to anisole.
-
HF Condensation: Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath. Condense anhydrous HF into the vessel (approximately 10 mL of HF per gram of peptide-resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation and Washing: Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.
-
Filtration: Filter the mixture to separate the peptide from the resin. Wash the collected crude peptide thoroughly with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Purification and Analysis
-
Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water) for purification.
-
Purification: Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis:
-
Confirm the purity of the final product using analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the extent of racemization of the Phenylglycine residue by chiral amino acid analysis or by synthesizing and comparing the HPLC profile with a diastereomeric standard.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Boc-Phg-OH Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete Boc deprotection of N-Boc-L-phenylglycine (Boc-Phg-OH).
Troubleshooting Guide for Incomplete Boc Deprotection of this compound
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from phenylglycine can be a frustrating issue, often attributed to the steric hindrance imposed by the phenyl group at the α-carbon. This guide provides a systematic approach to troubleshoot and optimize the deprotection reaction.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of this compound often incomplete?
A1: The primary reason for incomplete deprotection of this compound is the steric hindrance from the bulky phenyl group directly attached to the α-carbon. This can impede the access of the acidic reagent to the Boc group, slowing down the cleavage reaction compared to less hindered amino acids.
Q2: My TLC/LC-MS analysis shows remaining starting material. What is the first thing I should check?
A2: Always start by verifying the quality and concentration of your reagents. Trifluoroacetic acid (TFA) can absorb water, and solutions of HCl in dioxane can degrade over time. Use fresh, high-quality reagents and anhydrous solvents to ensure the reaction conditions are optimal.
Q3: I've confirmed my reagents are good, but the deprotection is still sluggish. What's the next step?
A3: You can try adjusting the reaction parameters. Prolonging the reaction time is a common and effective solution.[1] If extending the time is not sufficient, a modest increase in temperature (e.g., to 40°C) can also enhance the reaction rate, but this should be done cautiously to avoid potential side reactions.
Q4: Can I just add more acid to force the reaction to completion?
A4: Increasing the acid concentration or the number of equivalents can be effective. For instance, using a higher concentration of TFA (e.g., 50% in DCM) or ensuring at least 5-10 equivalents of HCl are present is a valid strategy.[2] However, be aware that harsher acidic conditions can promote side reactions.
Q5: What are scavengers and when should I use them in Boc deprotection?
A5: During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated.[3] This cation can alkylate nucleophilic residues in your molecule, particularly if it contains electron-rich aromatic rings or sulfur-containing functional groups. Scavengers are reagents added to the reaction mixture to "trap" this cation. Common scavengers include triisopropylsilane (B1312306) (TIS), anisole, and 1,2-ethanedithiol (B43112) (EDT). Their use is recommended if you suspect side reactions are occurring.
Q6: I am still facing issues with incomplete deprotection. Are there alternative methods I can try?
A6: Yes, if standard TFA or HCl/dioxane protocols are not yielding the desired results, you can explore other deprotection systems. Some alternatives include:
-
Alternative Acid/Solvent Systems: Using HCl in a different solvent like methanol (B129727) or ethyl acetate.
-
Lewis Acids: In some cases, Lewis acids can be employed for Boc deprotection.
-
Thermal Deprotection: For certain substrates, thermal deprotection in a suitable high-boiling solvent might be an option, though this is less common for simple amino acids.[4][5]
Quantitative Data on Boc Deprotection Conditions
The following table summarizes typical conditions for Boc deprotection. Note that for a sterically hindered substrate like this compound, conditions may need to be optimized towards the more rigorous end of the spectrum (e.g., longer reaction times, higher acid concentration).
| Deprotection Method | Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time | Reported Yield (%) |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 30 min - 4 h | >90 |
| Alternative Acidolysis | Hydrogen Chloride (HCl) | 1,4-Dioxane (B91453) | 4 M | 0 to Room Temp | 30 min - 2 h | >95 |
| Milder Acidolysis | p-Toluenesulfonic Acid (pTSA) | Methanol/Dioxane | Stoichiometric | Room Temp - 50 | 1 - 6 h | Variable |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 1.5 - 3 eq. | Room Temp | 1 - 24 h | Variable |
Yields are highly substrate-dependent and the provided values represent typical ranges for successful Boc deprotection of amino acids.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and common method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Scavenger, e.g., Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 20-50% v/v). If using a scavenger, it should be added to the DCM solution before the TFA.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For this compound, a reaction time of 1-4 hours may be necessary.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting phenylglycine TFA salt can often be precipitated by adding cold diethyl ether and collected by filtration.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is often considered slightly milder than TFA and can be advantageous for sensitive substrates.[2][6]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether
Procedure:
-
Dissolve or suspend this compound (1 equivalent) in a 4 M solution of HCl in 1,4-dioxane (use 5-10 equivalents of HCl).
-
Stir the mixture at room temperature. The deprotection of this compound may require 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting phenylglycine hydrochloride salt can be precipitated by triturating the residue with cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Boc-Phg-OH Peptide Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the peptide coupling of N-tert-butoxycarbonyl-L-phenylglycine (Boc-Phg-OH).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the coupling of this compound and why does it occur?
A1: The most prevalent side reaction during the coupling of this compound is racemization (or epimerization) at the α-carbon.[1][2][3][4] This occurs because the α-proton of phenylglycine is benzylic and thus more acidic than that of many other amino acids.[4] During the activation of the carboxyl group for coupling, this acidic proton can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity.[3][5]
Q2: Which step in the peptide synthesis cycle is most critical for Phg racemization?
A2: The base-catalyzed coupling step is the most critical for racemization of the phenylglycine residue.[1][4] While the deprotection step can also contribute, studies have shown that the choice of coupling reagents and the base used during the activation and coupling of this compound has a more significant impact on the extent of epimerization.[1][2]
Q3: Are there other potential side reactions to be aware of during this compound coupling?
A3: Besides racemization, other common side reactions in peptide coupling can occur, although they are not specific to phenylglycine. These include:
-
Incomplete coupling: Due to steric hindrance or peptide aggregation, the coupling reaction may not go to completion, leading to deletion sequences.[6][7][8]
-
Formation of N-acylurea: This can happen when using carbodiimide-based coupling reagents, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea that is unable to react further.[9][10]
-
Diketopiperazine formation: This is more common when proline or another secondary amino acid is at the C-terminus of the dipeptide being formed.[7][11]
Q4: How does the choice of coupling reagent affect racemization?
A4: The choice of coupling reagent significantly influences the degree of racemization. Uronium/aminium-based reagents like HATU, HBTU, and PyBOP can lead to varying levels of epimerization, especially when paired with strong bases.[1] Reagents such as DEPBT and COMU have been shown to reduce racemization to negligible levels when used with appropriate bases.[1][4]
Troubleshooting Guides
Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC
Symptom: Your final peptide product shows a significant peak corresponding to the D-Phg diastereomer upon HPLC analysis.
Troubleshooting & Optimization:
This issue is likely due to racemization of the this compound residue during coupling. The following steps can be taken to minimize this side reaction:
Step 1: Optimize the Base Used During Coupling
-
Problem: Strong, non-sterically hindered bases can readily abstract the α-proton of the activated phenylglycine.
-
Solution: Replace common bases like N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base.[1]
-
Recommended Bases: 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP).[1]
-
Step 2: Select an Appropriate Coupling Reagent
-
Problem: Some coupling reagents are more prone to inducing racemization than others.
-
Solution: Switch to a coupling reagent known to suppress racemization.
Step 3: Control Reaction Temperature
-
Problem: Higher reaction temperatures can increase the rate of racemization.[5]
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize epimerization.
Step 4: Minimize Pre-activation Time
-
Problem: Prolonged pre-activation of this compound before the addition of the amine component can increase the opportunity for racemization.
-
Solution: Add the activated amino acid solution to the resin immediately after a short pre-activation period.
Issue 2: Incomplete Coupling of this compound
Symptom: A positive Kaiser test (for solid-phase peptide synthesis) or the presence of unreacted starting material in TLC/HPLC (for solution-phase synthesis) after the coupling step.
Troubleshooting & Optimization:
Incomplete coupling can be due to steric hindrance or aggregation.
Step 1: Use a More Powerful Coupling Reagent
-
Problem: The chosen coupling reagent may not be reactive enough to overcome the steric bulk.
-
Solution: Switch to a more potent coupling reagent such as HATU or HCTU.[12]
Step 2: Double Coupling
-
Problem: A single coupling cycle may not be sufficient for complete reaction.
-
Solution: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[12]
Step 3: Optimize Reaction Conditions
-
Problem: Reaction kinetics may be slow under standard conditions.
-
Solution:
Data Summary
Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | ~85% | [1] |
| HBTU | DIPEA | ~83% | [1] |
| PyBOP | DIPEA | ~82% | [1] |
| HATU | TMP | 93% | [1] |
| COMU | DIPEA | 92% | [1] |
| COMU | TMP | >99% | [1] |
| DEPBT | TMP | >99% | [1] |
| DMTMM-BF4 | NMM | 71% | [2] |
Note: The percentages are approximate and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound in SPPS
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and the coupling reagent (e.g., COMU, 3 eq.) in DMF.
-
Activation: Add a sterically hindered base (e.g., TMP, 4 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test like the ninhydrin (B49086) (Kaiser) test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.
Visualizations
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. people.uniurb.it [people.uniurb.it]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Boc Solid-Phase Peptide Synthesis (SPPS)
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Boc solid-phase peptide synthesis (SPPS) to achieve higher yields and purity. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide: Low Peptide Yield
Low peptide yield is a frequent issue in Boc-SPPS. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Problem: Low or No Yield of the Target Peptide
Possible Cause 1: Incomplete N-α-Boc Deprotection
Incomplete removal of the Boc protecting group from the N-terminus of the growing peptide chain is a primary cause of low yield, leading to truncated sequences.
Solutions:
-
Extend Deprotection Time: Increase the trifluoroacetic acid (TFA) treatment time. For standard amino acids, a 20-30 minute deprotection with 50% TFA in dichloromethane (B109758) (DCM) is typical.[1] For sterically hindered residues or difficult sequences, this time may need to be extended.
-
Increase TFA Concentration: While 50% TFA is standard, increasing the concentration may be necessary for stubborn Boc groups, such as those on N-methylated amino acids or hindered residues.[2]
-
Ensure Proper Resin Swelling: Before deprotection, ensure the resin is adequately swollen by pre-washing with DCM.[1] Proper swelling allows for efficient penetration of the TFA solution.
-
Monitor Deprotection: Use a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the presence of free primary amines after the deprotection step.[1] A positive result indicates successful Boc group removal.
Possible Cause 2: Inefficient Coupling
Failure to achieve complete coupling of the incoming Boc-protected amino acid to the N-terminus of the resin-bound peptide results in deletion sequences, which can be challenging to separate from the final product.[1][3]
Solutions:
-
Optimize Coupling Reagents: For sterically hindered amino acids or sequences prone to aggregation, stronger coupling reagents may be required.[1]
-
Double Coupling: Repeat the coupling step to drive the reaction to completion, especially for problematic residues like proline or arginine, or when coupling multiple identical amino acids in a row.[4]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful coupling.[4] Concentrations of 0.5 M for the amino acid and coupling reagent solutions are often effective.[4]
-
Monitor Coupling Efficiency: The Kaiser test can be used to monitor the disappearance of free primary amines, indicating a complete coupling reaction.[5] A negative result (yellow beads) signifies successful coupling.
Quantitative Data on Coupling Reagents
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Recommended Use |
| HBTU/HOBt/DIEA | 1:1:2 | Standard couplings. |
| HATU/HOAt/DIEA | 1:1:2 | Highly recommended for hindered couplings.[1] |
| PyBOP/HOBt/DIEA | 1:1:2 | Effective alternative for hindered couplings. |
Possible Cause 3: Peptide Aggregation
Hydrophobic peptide sequences can aggregate on the solid support, masking the N-terminal amine and hindering both deprotection and coupling reactions.[1]
Solutions:
-
In Situ Neutralization: This technique minimizes the time the deprotected peptide-resin is in a neutral state, which is when aggregation is most likely to occur.[6]
-
Chaotropic Agents: The addition of chaotropic agents can disrupt secondary structures and reduce aggregation.
-
High Temperature Synthesis: Performing the synthesis at an elevated temperature can help to disrupt aggregation.
Possible Cause 4: Issues with Final Cleavage from the Resin
Incomplete cleavage of the peptide from the resin or premature cleavage during synthesis can significantly reduce the final yield.
Solutions:
-
Optimize Cleavage Cocktail and Time: The choice of cleavage reagent and the duration of the cleavage reaction depend on the resin and the peptide sequence. For many resins used in Boc-SPPS, a high concentration of TFA is standard.[7] In some cases, stronger acids like Hydrogen Fluoride (HF) may be necessary.[7]
-
Use Scavengers: During cleavage, reactive carbocations are generated from the Boc group and side-chain protecting groups, which can lead to side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine.[6] Adding scavengers to the cleavage cocktail, such as dithiothreitol (B142953) (DTE), can prevent these unwanted modifications.[8]
-
Ensure Resin Compatibility: The benzyl (B1604629) ester linkage in standard Merrifield resin can be partially cleaved by the repetitive TFA treatments during deprotection, leading to peptide loss.[8] Using a more stable linker, such as the one in a PAM resin, can mitigate this issue.[8]
Frequently Asked Questions (FAQs)
Q1: Why is my peptide yield low when incorporating a sterically hindered amino acid?
A1: Low yield with sterically hindered amino acids is often due to a combination of incomplete coupling and incomplete deprotection.[1] The bulky nature of the residue can physically block the approach of reagents. To address this, consider using a stronger coupling reagent like HATU, performing a double coupling, and extending the deprotection time.[1][4]
Q2: How can I confirm that the Boc deprotection step is complete?
A2: The Kaiser (ninhydrin) test is a reliable qualitative method to confirm the presence of free primary amines after deprotection.[1] A positive test (blue beads) indicates successful removal of the Boc group.
Q3: What are the black or red particles I sometimes see during synthesis?
A3: The formation of colored byproducts can sometimes occur. For example, the dibenzofulvene byproduct formed during Fmoc deprotection can sometimes lead to coloration if not properly scavenged, though this is specific to Fmoc chemistry. In Boc-SPPS, coloration can sometimes arise from side reactions involving certain amino acids or scavengers. Ensure all reagents are fresh and of high purity.
Q4: My peptide has the correct mass, but the yield is very low. What could be the issue?
A4: If the mass is correct, the synthesis of the peptide chain was likely successful. The low yield could be due to issues during the final cleavage from the resin or during the subsequent workup and purification.[7] Ensure your cleavage protocol is optimized for your specific peptide and resin. Also, consider potential losses during precipitation and handling.
Q5: What is the purpose of neutralization after the deprotection step?
A5: After deprotection with TFA, the newly exposed N-terminal amine is in the form of a trifluoroacetate (B77799) salt.[6] This salt must be neutralized to the free amine before the next amino acid can be coupled.[6] This is typically achieved by treating the resin with a base like diisopropylethylamine (DIEA).[6]
Experimental Protocols
Standard Protocol for Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes as a pre-wash.[8]
-
Drain the pre-wash solution and add fresh 50% TFA/DCM solution.
-
Stir the resin for an additional 20 minutes.[8] For sequences containing Cys, Met, or Trp, add 0.5% DTE to the TFA solution as a scavenger.[8]
-
Wash the peptide-resin thoroughly with DCM (2 times) and then isopropanol (B130326) (2 times) to remove residual TFA.[8]
Standard Protocol for Neutralization
-
Wash the peptide-resin with DCM.
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes, twice.
-
Wash the resin thoroughly with DCM to remove excess base before proceeding to the coupling step.
Standard Protocol for HBTU/HOBt Coupling
-
In a separate vessel, dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIEA to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for low peptide yield in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
Phenylglycine Racemization in Peptide Synthesis: A Technical Support Center
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage the racemization of phenylglycine during your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenylglycine racemization during solid-phase peptide synthesis (SPPS)?
A1: The primary cause of phenylglycine racemization during Fmoc-based solid-phase peptide synthesis is the base-catalyzed coupling step of the Fmoc-protected phenylglycine (Fmoc-Phg). The α-proton of phenylglycine is particularly susceptible to abstraction by bases, leading to a loss of stereochemical integrity. While the Fmoc deprotection step, which also uses a base, can contribute to racemization, studies have shown that the coupling step is the most critical stage for this side reaction to occur.[1]
Q2: I am observing significant racemization of my phenylglycine-containing peptide. What is the first thing I should check?
A2: The first and most critical factor to evaluate is your choice of coupling reagent and the base used during the coupling of the phenylglycine residue. The combination of these two reagents has the most significant impact on the extent of racemization.
Q3: Which coupling reagents and bases are recommended to minimize phenylglycine racemization?
A3: To minimize racemization, it is highly recommended to use a combination of specific coupling reagents and sterically hindered, weaker bases. Studies have demonstrated that using coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with bases such as TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) can reduce racemization to negligible levels.[1]
Q4: Can the type of resin or the position of the phenylglycine in the peptide sequence affect racemization?
A4: While the immediate chemical environment is crucial, the choice of resin is not commonly cited as a primary factor in phenylglycine racemization. The critical step remains the activation and coupling of the individual Fmoc-Phg-OH amino acid.[1] The position of the phenylglycine residue within the peptide sequence also does not appear to significantly influence the extent of racemization during its incorporation.[1]
Q5: How can I accurately quantify the level of racemization in my synthesized peptide?
A5: The most common and effective method for quantifying racemization is through reverse-phase high-performance liquid chromatography (RP-HPLC). By analyzing the crude peptide after cleavage from the resin, you can separate and quantify the desired diastereomer from the undesired epimer. The degree of epimerization is evaluated by comparing the peak areas of the two diastereomers in the chromatogram.
Troubleshooting Guide
Issue: High levels of phenylglycine racemization detected by HPLC.
Root Cause Analysis and Solutions:
The racemization of phenylglycine is primarily influenced by the reagents and conditions used during the coupling step. The following table summarizes the percentage of the correct diastereomer of a model dipeptide (Bz-(L)-Arg-(L)-Phg-NH2) synthesized using various coupling activators and bases. This data can help you select a more suitable combination for your synthesis.
Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization [1]
| Activator | Base | Correct Diastereomer (%) |
| HATU | DIPEA | 76 |
| HATU | NMM | 62 |
| HATU | TMP | 93 |
| HATU | DMP | 95 |
| HBTU | DIPEA | 68 |
| PyBOP | DIPEA | 67 |
| DEPBT | DIPEA | 79 |
| DEPBT | DMP | 98 |
| COMU | DIPEA | 92 |
| COMU | TMP | 99 |
| COMU | DMP | 96 |
Data adapted from Liang, C., et al. (2017). Tetrahedron Letters, 58(24), 2325-2329.
Recommendations:
-
Optimize Coupling Chemistry: Based on the data, switching to a combination of COMU with TMP or DMP , or DEPBT with DMP for the coupling of the phenylglycine residue is highly recommended to significantly suppress racemization.
-
Base Selection: Avoid strong, non-hindered bases like DIPEA when coupling phenylglycine. Opt for sterically hindered and weaker bases like TMP or DMP.
-
Activator Choice: While the base has a more pronounced effect, choosing an appropriate activator is also important. COMU and DEPBT have shown superior performance in minimizing racemization compared to more traditional reagents like HBTU and PyBOP.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Phenylglycine to Minimize Racemization
This protocol outlines the recommended procedure for incorporating a phenylglycine residue into a peptide sequence on a solid support.
Materials:
-
Fmoc-L-Phenylglycine
-
Solid-phase resin with N-terminal deprotected amino group
-
Coupling Reagent: COMU or DEPBT
-
Base: TMP or DMP
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-L-Phenylglycine (3 equivalents relative to resin loading) and COMU or DEPBT (3 equivalents) in DMF.
-
Coupling Reaction: To the activation solution, add TMP or DMP (4 equivalents). Immediately add this solution to the deprotected resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
Continue Synthesis: Proceed with the standard deprotection and coupling cycles for the subsequent amino acids.
Protocol 2: Quantification of Phenylglycine Racemization by RP-HPLC
This protocol provides a general method for the analysis of the crude peptide to determine the extent of racemization.
Materials:
-
Crude peptide containing phenylglycine
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Diode array detector (DAD) or UV detector
Procedure:
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Repeat the ether wash as necessary. Dry the crude peptide pellet.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired diastereomer and the undesired epimer. These will typically be two closely eluting peaks with the same mass.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of the correct diastereomer using the following formula: % Correct Diastereomer = (Area of Correct Diastereomer Peak / (Area of Correct Diastereomer Peak + Area of Epimer Peak)) * 100
-
Visualizing the Path to Stereochemical Purity
The following diagram illustrates the key factors contributing to phenylglycine racemization and the recommended solutions to maintain stereochemical integrity during peptide synthesis.
Caption: Troubleshooting workflow for phenylglycine racemization.
References
troubleshooting Boc-Phg-OH solubility issues in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-Phg-OH in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: Based on supplier information, this compound is expected to be clearly soluble in DMF at a concentration of 1 mmole in 2 ml.[1] However, achieving this solubility can depend on several factors, including the purity of the this compound and the quality of the DMF.
Q2: I'm having trouble dissolving this compound in DMF. What are the potential causes?
A2: Several factors can contribute to solubility issues:
-
Purity of this compound: Impurities in the this compound can affect its solubility. Ensure you are using a high-purity grade product.
-
Quality of DMF: The presence of water or other impurities in the DMF can significantly reduce the solubility of this compound. DMF can degrade over time to form dimethylamine, which can also impact solubility and reactivity. It is recommended to use anhydrous, high-purity DMF.
-
Temperature: Solubility is often temperature-dependent. Gently warming the solution may improve solubility.
-
Concentration: You may be attempting to dissolve the this compound at a concentration higher than its solubility limit under your current conditions.
-
Particle Size: The particle size of the this compound powder can influence the rate of dissolution. Finely powdered material will dissolve faster than large crystals.
Q3: What steps can I take to improve the solubility of this compound in DMF?
A3: If you are encountering solubility problems, consider the following troubleshooting steps:
-
Use High-Purity Reagents: Start with the highest purity this compound and anhydrous DMF available.
-
Gentle Heating: Warm the solution gently (e.g., to 30-40°C) with constant stirring. Avoid excessive heat, as it may cause degradation.
-
Sonication: Use a sonication bath to aid in the dissolution process. Sonication can help break up aggregates and increase the surface area of the solute.
-
Incremental Addition: Add the this compound powder to the DMF in small portions while stirring continuously.
-
Co-solvents: In some cases, the addition of a small amount of a co-solvent like Dichloromethane (DCM) might improve solubility. However, ensure the co-solvent is compatible with your downstream application.
Q4: Are there any recommended storage and handling practices to maintain this compound quality?
A4: Yes, proper storage and handling are crucial. Store this compound in a tightly sealed container in a cool, dry place to prevent moisture absorption. For DMF, it is best to use a fresh bottle of anhydrous solvent or to properly dry and store the solvent over molecular sieves.
Quantitative Data Summary
| Compound | Solvent | Concentration | Observation | Source |
| This compound | DMF | 1 mmole in 2 ml | Clearly soluble | Sigma-Aldrich |
Experimental Protocols
Protocol for Dissolving this compound in DMF for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for preparing a solution of this compound in DMF for use in an automated or manual peptide synthesizer.
Materials:
-
This compound (high purity)
-
Anhydrous DMF
-
Sterile, dry glassware (e.g., volumetric flask or vial)
-
Magnetic stirrer and stir bar
-
Optional: Water bath or heating block, sonicator
Procedure:
-
Preparation: Ensure all glassware is clean and thoroughly dried to prevent introducing moisture.
-
Solvent Dispensing: In a fume hood, dispense the required volume of anhydrous DMF into the designated vessel.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: While stirring the DMF, slowly add the weighed this compound powder in small increments.
-
Observation: Observe the solution for any undissolved particles. If the powder does not dissolve completely at room temperature, proceed to the troubleshooting steps.
-
Troubleshooting (if necessary):
-
Heating: Gently warm the solution to 30-40°C using a water bath or heating block while continuing to stir. Monitor the solution closely.
-
Sonication: If heating is ineffective or undesirable, place the vessel in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.
-
-
Final Solution: Once a clear, homogenous solution is obtained, it is ready for use in your peptide synthesis protocol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues in DMF.
Caption: A troubleshooting workflow for this compound solubility in DMF.
References
Technical Support Center: Optimizing Coupling Reactions for Boc-Phg-OH
Welcome to the technical support center for N-α-Boc-L-phenylglycine (Boc-Phg-OH) coupling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the incorporation of this sterically hindered amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the coupling of this compound often challenging and slow?
A1: The coupling of this compound can be difficult for two main reasons:
-
Steric Hindrance: Phenylglycine is an α,α-disubstituted amino acid with a bulky phenyl group directly attached to the α-carbon. This, combined with the bulky N-terminal Boc protecting group, creates significant steric hindrance, which can slow down the reaction by impeding the approach of the coupling reagents and the reacting amine.[1][2]
-
Racemization Risk: The α-proton of phenylglycine is more acidic compared to many other amino acids, making it particularly susceptible to racemization (epimerization) during the activation and coupling steps.[3][4] This risk is exacerbated by strong bases and extended reaction times.
Q2: How can I detect if the coupling of this compound is incomplete?
A2: For Solid-Phase Peptide Synthesis (SPPS), incomplete coupling can be readily detected using a qualitative colorimetric test on a small sample of the resin beads. The most common method is the Kaiser test (ninhydrin test).[1]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates that few to no primary amines are present, signifying a complete or near-complete reaction.
Q3: My Kaiser test is positive after the initial coupling. What are the immediate troubleshooting steps?
A3: If incomplete coupling is detected, the most straightforward approach is to perform a double coupling . This involves washing the resin thoroughly after the first coupling and then repeating the entire coupling procedure with a fresh solution of this compound and coupling reagents.[1] If the reaction is still incomplete after a second coupling, more rigorous optimization is necessary.
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A4: While standard carbodiimide (B86325) reagents like DCC or DIC with HOBt can work, they often result in low yields for hindered couplings.[2] For more challenging residues like this compound, it is highly recommended to use more powerful phosphonium (B103445) or uronium/aminium salt-based coupling reagents.
-
High-Efficiency Reagents: HATU, HCTU, and COMU are known for their high coupling efficiency with hindered amino acids.[1][5] They generate highly reactive OAt or Oxyma esters, which can significantly improve reaction rates and yields.
-
Phosphonium Reagents (e.g., PyBOP): These are also very effective and have the advantage of not causing guanidinylation side reactions, which can occur with uronium salts like HBTU or HATU.[5]
Q5: How can I optimize my reaction conditions to improve coupling time and efficiency?
A5: Beyond choosing a powerful coupling reagent, several parameters can be adjusted:
-
Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the free amine on the resin).[1] This can drive the reaction to completion more quickly.
-
Elevate Temperature: For particularly slow reactions, increasing the temperature to 30-50°C can enhance the reaction rate.[1][6] However, this must be done cautiously as higher temperatures can also increase the risk of racemization.[3][7]
-
Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases where peptide aggregation on the resin is suspected, using a solvent mixture like DMF/DMSO or adding a chaotropic salt such as LiCl (0.5 M) can be beneficial.[1]
Q6: How can I minimize the risk of racemization during this compound coupling?
A6: Minimizing racemization is critical for maintaining the chiral purity of your peptide.
-
Use Racemization-Suppressing Additives: When using carbodiimides (DIC/DCC), always include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate.[8][9]
-
Base Selection: Avoid strong, sterically hindered bases like DIPEA if possible, especially for extended reaction times. N-Methylmorpholine (NMM) is a weaker base that can be a better choice.[5] For carbodiimide-mediated couplings, in situ neutralization protocols where the base is added along with the coupling reagents can minimize exposure of the activated amino acid to the free base.[9]
-
Avoid Extended Pre-activation: Do not allow the this compound to sit in the presence of coupling reagents and base for long periods before adding it to the amine component, as this increases the opportunity for racemization.[9]
Data Presentation: Coupling Conditions
The following tables summarize recommended conditions for coupling hindered amino acids and factors that influence side reactions.
Table 1: Recommended Coupling Reagent Conditions for Hindered Amino Acids
| Parameter | Standard Conditions (DIC/HOBt) | High-Efficiency Conditions (HATU) |
| This compound (eq.) | 2 - 4 | 2 - 3 |
| Coupling Reagent (eq.) | DIC (2 - 4 eq.) | HATU (1.9 - 2.9 eq.) |
| Additive (eq.) | HOBt (2 - 4 eq.) | None required |
| Base (eq.) | DIPEA or NMM (4 - 8 eq.) | DIPEA or NMM (4 - 6 eq.) |
| Solvent | DMF or NMP | DMF or NMP |
| Temperature | 25°C (Room Temp) | 25 - 50°C |
| Typical Time | 2 - 6 hours | 30 minutes - 2 hours |
| Monitoring | Kaiser Test after 2 hours | Kaiser Test after 30 mins |
Data compiled from protocols for sterically hindered amino acids.[1][10]
Table 2: Key Factors Influencing Phenylglycine Racemization
| Factor | Condition Promoting Racemization | Recommended Condition to Minimize Racemization |
| Base | Strong, hindered bases (e.g., DIPEA) | Weaker bases (e.g., NMM), in situ neutralization[5][9] |
| Temperature | High temperatures (>50°C) | Room temperature (25°C) if possible[7] |
| Coupling Reagent | Carbodiimides without additives | Use of additives (HOBt, Oxyma); Use of phosphonium reagents[5][8] |
| Reaction Time | Prolonged coupling times | Optimize conditions to reduce time; monitor closely[11] |
| Activation | Extended pre-activation period | Add activated amino acid to amine component promptly[9] |
Guidance based on studies of phenylglycine and other racemization-prone amino acids.[3][4][9]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
This protocol is suitable for routine couplings where steric hindrance is moderate.
-
Resin Preparation: Swell the N-terminal deprotected peptidyl-resin in DMF for 30-60 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Activation and Coupling: Add DIC (3 eq.) to the amino acid solution. Agitate for 5-10 minutes for pre-activation.
-
Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature.
-
Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Completion: If the Kaiser test is negative, the reaction is complete. Wash the resin with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, continue agitating and re-test every 1-2 hours, or proceed to a second coupling (see Troubleshooting).
Protocol 2: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for difficult couplings or when faster reaction times are desired.[1]
-
Resin Preparation: Swell the N-terminal deprotected peptidyl-resin in DMF for 30-60 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (2 eq.) and HATU (1.95 eq.) in DMF.
-
Coupling: To the swollen resin, add the activating base, such as DIPEA (4 eq.). Immediately follow with the addition of the this compound/HATU solution.
-
Reaction: Agitate the reaction mixture at room temperature. For very difficult sequences, the temperature can be raised to 40-50°C.
-
Monitoring: After 30 minutes, perform a Kaiser test on a washed resin sample.
-
Completion: If the test is negative, the reaction is complete. Wash the resin thoroughly. If positive, consider extending the reaction time for another 30-60 minutes or performing a second coupling.
Visualizations
The following diagrams illustrate key decision-making processes and relationships in optimizing this compound coupling.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Relationship between factors and outcomes in this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. peptlab.unifi.it [peptlab.unifi.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jpt.com [jpt.com]
Technical Support Center: Working with Phenylglycine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation in peptides containing the non-proteinogenic amino acid Phenylglycine (Phg).
Troubleshooting Guide
Researchers may encounter several challenges when working with Phg-containing peptides, primarily due to the unique structural properties of Phenylglycine. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Lyophilized Peptide | The bulky, hydrophobic phenyl group of Phg can significantly decrease the overall solubility of the peptide, especially in aqueous solutions. | 1. Solvent Selection : Start with small aliquots to test a range of solvents. For hydrophobic Phg-peptides, consider organic solvents like DMSO, DMF, or acetonitrile. Subsequently, slowly add your aqueous buffer of choice.[1] 2. pH Adjustment : The net charge of the peptide influences its solubility. For acidic peptides, attempt dissolution in a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate), and for basic peptides, use an acidic solution (e.g., 10% acetic acid).[2] 3. Sonication : Gentle sonication can help break up peptide aggregates and facilitate dissolution.[1] |
| Peptide Precipitates During Experiment | A change in buffer conditions (pH, ionic strength) or temperature during an experiment can cause the peptide to exceed its solubility limit and aggregate. | 1. Optimize Buffer Conditions : Maintain a pH that is at least one unit away from the peptide's isoelectric point (pI). Adjusting the ionic strength with salt can also modulate solubility. 2. Inclusion of Additives : Consider adding solubilizing agents such as arginine (50-100 mM) to your buffer to suppress aggregation.[3] 3. Temperature Control : Avoid drastic temperature changes. If warming is necessary to dissolve the peptide, do so gently and monitor for any precipitation upon cooling. |
| Broad or Multiple Peaks in HPLC Purification | The α-proton of Phenylglycine is prone to epimerization (racemization) under the basic conditions often used for Fmoc deprotection during solid-phase peptide synthesis (SPPS).[4][5][6] This results in diastereomers that can be difficult to separate by reverse-phase HPLC. | 1. Review Synthesis Protocol : If synthesizing in-house, minimize exposure to strong bases and consider using coupling reagents like COMU with bases such as TMP or DMP, which have been shown to reduce racemization.[5] Microwave-assisted SPPS at controlled temperatures may also limit epimerization.[6] 2. Optimize HPLC Gradient : A shallower gradient during HPLC purification may improve the separation of diastereomers. 3. Characterize Peaks : Use mass spectrometry to confirm that the multiple peaks correspond to the desired peptide mass, indicating the presence of isomers. |
| Formation of Gels or Visible Aggregates Over Time | Peptides with a high propensity for forming intermolecular hydrogen bonds, a characteristic that can be influenced by the rigid conformation imposed by Phg, may form gels or visible aggregates.[1] | 1. Storage Conditions : Store the peptide lyophilized at -20°C or -80°C. For solutions, prepare single-use aliquots to avoid freeze-thaw cycles. 2. Use of Disaggregating Agents : For highly aggregation-prone peptides, consider working in the presence of detergents or other excipients that can disrupt peptide self-assembly, if compatible with your assay. |
Frequently Asked Questions (FAQs)
Q1: Why is my Phenylglycine-containing peptide so difficult to dissolve?
A1: Phenylglycine is a non-proteinogenic amino acid with a bulky phenyl group attached directly to the α-carbon of the peptide backbone.[7] This is in contrast to the proteinogenic aromatic amino acids like Phenylalanine, which have a methylene (B1212753) spacer. This direct attachment restricts the conformational flexibility of the peptide and presents a large hydrophobic surface, both of which can contribute to poor solubility, particularly in aqueous solutions.[7]
Q2: I observe multiple peaks during HPLC analysis of my purified Phg-peptide. What could be the cause?
A2: The most likely cause is racemization of the Phenylglycine residue during synthesis. The acidic nature of the α-proton in Phg makes it susceptible to epimerization under basic conditions, which are common in Fmoc-based solid-phase peptide synthesis.[2][4][6] This results in a mixture of diastereomers, which can appear as multiple, often poorly resolved, peaks in HPLC. It is crucial to confirm that these peaks have the same mass using mass spectrometry.
Q3: How can I prevent racemization during the synthesis of Phg-containing peptides?
A3: To minimize racemization, it is important to carefully select the reagents and conditions for the coupling of the Fmoc-Phg-OH amino acid. Studies have shown that using weaker bases with significant steric hindrance, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) in combination with coupling reagents like HATU, can reduce the extent of epimerization.[2] More advanced strategies involve the use of third-generation uronium coupling reagents like COMU or triazine-derived reagents like DMTMM-BF4, which have demonstrated improved stereochemical integrity.[5][6] Additionally, optimizing reaction times and temperatures, for instance by using controlled microwave-assisted synthesis, can also be beneficial.[6]
Q4: Are there any specific buffer conditions recommended for working with Phg-peptides to avoid aggregation?
A4: While peptide-specific, a general strategy is to work at a pH that is significantly different from the peptide's isoelectric point (pI) to ensure a net charge that promotes repulsion between peptide molecules. The inclusion of organic co-solvents (e.g., a small percentage of DMSO or acetonitrile) can help maintain solubility. For peptides that are particularly prone to aggregation, the addition of excipients like arginine may be necessary to interfere with self-assembly.
Q5: What techniques can I use to confirm if my Phg-peptide is aggregated?
A5: Several biophysical techniques can be employed to detect and characterize peptide aggregation. These include:
-
Thioflavin T (ThT) Fluorescence Assay : This assay is commonly used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[8]
-
Congo Red Binding Assay : Similar to the ThT assay, Congo Red dye exhibits a characteristic spectral shift upon binding to amyloid fibrils.[7][9]
-
Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the morphology of peptide aggregates, allowing for the identification of fibrillar or amorphous structures.[10][11][12]
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This protocol provides a general framework for monitoring the aggregation of Phg-containing peptides.
-
Preparation of ThT Stock Solution : Prepare a 1 mM stock solution of Thioflavin T in distilled, deionized water. Filter the solution through a 0.2 µm syringe filter. This stock can be stored at 4°C, protected from light.[8]
-
Preparation of Peptide Samples : Dissolve the lyophilized Phg-peptide to the desired concentration in the appropriate buffer. It is crucial to start with a non-aggregated peptide stock, which may require pre-treatment (e.g., dissolution in a strong denaturant followed by dilution).
-
Assay Setup : In a 96-well black, clear-bottom plate, mix the peptide solution with the ThT working solution. The final concentration of ThT is typically in the range of 10-25 µM.[8][13] Include control wells with buffer and ThT only.
-
Incubation and Measurement : Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.[8] Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[8][14]
-
Data Analysis : An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Transmission Electron Microscopy (TEM) for Imaging Peptide Aggregates
This protocol outlines the negative staining procedure for visualizing peptide fibrils.
-
Sample Preparation : Incubate the Phg-peptide solution under conditions that are expected to induce aggregation.
-
Grid Preparation : Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.[11]
-
Washing : Wick away the excess sample with filter paper and wash the grid by placing it on a drop of distilled water for a few seconds. Repeat this step.
-
Staining : Apply a 3 µL drop of a 2% (w/v) uranyl acetate (B1210297) solution to the grid for 1-2 minutes.[11]
-
Drying : Wick away the excess stain and allow the grid to air dry completely.
-
Imaging : Examine the grid using a transmission electron microscope. Fibrillar aggregates will typically appear as long, unbranched structures.[11]
Visualizations
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. jmb.or.kr [jmb.or.kr]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. Quantifying amyloid beta-peptide (Abeta) aggregation using the Congo red-Abeta (CR-abeta) spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of peptide aggregations and their Au- labeled complex by transmission electron microscopy | Semantic Scholar [semanticscholar.org]
- 11. Transmission electron microscopy assay [assay-protocol.com]
- 12. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 14. anaspec.com [anaspec.com]
Technical Support Center: Purification Strategies for Peptides with Boc-Phg-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for peptides containing N-tert-butoxycarbonyl-L-phenylglycine (Boc-Phg-OH). The unique properties of the bulky and hydrophobic phenylglycine residue can present specific challenges during purification. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties of the this compound residue. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the aromatic phenylglycine side chain, imparts significant hydrophobicity to the peptide. This can lead to:
-
Poor solubility in aqueous solutions commonly used in reversed-phase chromatography.
-
A tendency for aggregation , which can complicate purification and reduce yield.
-
Strong retention on reversed-phase HPLC (RP-HPLC) columns, often requiring high concentrations of organic solvent for elution.
-
Difficulty in separating the target peptide from closely related hydrophobic impurities.
Q2: What are the common impurities I might encounter during the purification of a this compound containing peptide?
A2: Impurities can arise from various stages of peptide synthesis. Common impurities include:
-
Deletion sequences: Resulting from incomplete coupling of an amino acid in the sequence.
-
Truncated sequences: Caused by incomplete deprotection of the N-terminal protecting group, halting further chain elongation.
-
Peptides with remaining protecting groups: Incomplete removal of the Boc group from Phg or other side-chain protecting groups.
-
Diastereomers: Racemization of the phenylglycine or other amino acid chiral centers during synthesis.
-
Byproducts from scavengers used during the cleavage of the peptide from the resin.
Q3: My this compound containing peptide is proving to be very hydrophobic and difficult to purify by RP-HPLC. What can I do?
A3: For highly hydrophobic peptides, several strategies can be employed:
-
Optimize the Mobile Phase: Use alternative ion-pairing reagents such as formic acid or different buffer systems if trifluoroacetic acid (TFA) is not providing adequate separation.
-
Adjust the Gradient: Employ a shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) to improve the resolution between your target peptide and closely related impurities.
-
Change the Stationary Phase: Consider using a column with a different stationary phase, such as one with a shorter alkyl chain (e.g., C8 or C4 instead of C18), or a phenyl-based column to modulate the hydrophobic interactions.
-
Increase Column Temperature: Raising the column temperature can sometimes improve peak shape and resolution for hydrophobic peptides, but should be done cautiously to avoid peptide degradation.
Q4: My crude peptide, containing this compound, is an oil or a sticky solid and is difficult to handle. How can I solidify it?
A4: Obtaining an oily or sticky crude product is common for protected peptides. To solidify the product, you can try the following:
-
Precipitation/Trituration: After cleavage from the resin, precipitating the peptide in cold diethyl ether is a standard procedure. If the product is still not a solid, triturating the oily residue with a non-polar solvent like hexane (B92381) or pentane (B18724) can sometimes induce solidification by removing residual solvents and scavengers.
-
Lyophilization from an appropriate solvent: If the peptide is soluble in a solvent like acetic acid or a mixture of acetonitrile and water, lyophilization (freeze-drying) can yield a fluffy, solid powder.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of peptides containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Crude Peptide | Incomplete coupling during solid-phase peptide synthesis (SPPS) due to the steric hindrance of this compound. | Utilize stronger coupling reagents (e.g., HATU, HCTU) and consider a double coupling strategy for the this compound residue. |
| Incomplete deprotection of the Boc group. | Extend the deprotection time or use a higher concentration of TFA. Monitor the deprotection reaction to ensure completeness. | |
| Broad or Tailing Peaks in RP-HPLC | Peptide aggregation on the column. | Decrease the sample concentration injected. Add organic modifiers like isopropanol (B130326) to the mobile phase. Increase the column temperature. |
| Secondary interactions with the silica (B1680970) backbone of the column. | Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%). | |
| Multiple Peaks in the Chromatogram | Presence of deletion or truncated sequences. | Optimize the coupling and deprotection steps during synthesis. Use a high-resolution analytical column and a shallow gradient to identify and potentially separate these impurities. |
| Diastereomer formation (racemization). | Use appropriate coupling reagents and conditions to minimize racemization during synthesis. Separation of diastereomers can be challenging and may require specialized chiral chromatography. | |
| Oxidation of sensitive residues (if present). | Work under an inert atmosphere and use scavengers during cleavage to prevent oxidation. | |
| Peptide is not Eluting from the RP-HPLC Column | The peptide is too hydrophobic and is irreversibly binding to the C18 stationary phase. | Use a column with a less hydrophobic stationary phase (C8, C4, or Phenyl). Increase the final concentration of the organic solvent in your gradient (e.g., to 100% acetonitrile). |
Experimental Protocols
Protocol 1: General Purification of a this compound Containing Peptide by Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent in which it is soluble, such as DMF, DMSO, or acetic acid.
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection (typically 1-10 mg/mL, depending on the column size).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A common starting gradient is a linear increase from 5% to 95% Mobile Phase B over 40-60 minutes. For hydrophobic peptides, a shallower gradient (e.g., 30-70% B over 60 minutes) may be necessary to achieve good separation.
-
Flow Rate: This will depend on the diameter of your preparative column.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
-
Post-Purification Processing:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a solid powder.
-
Protocol 2: Recrystallization of Boc-L-Phg-OH (if purification of the starting material is needed)
While peptides are typically purified by chromatography, the purity of the starting this compound can be enhanced by recrystallization if it is suspected to be a source of impurities.
-
Dissolution: Dissolve the Boc-L-Phg-OH in a suitable hot solvent, such as ethyl acetate (B1210297) or a mixture of ethyl acetate and hexane.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following tables provide representative data for the purification of a hypothetical this compound containing peptide. Actual results will vary depending on the specific peptide sequence and synthesis quality.
Table 1: Typical RP-HPLC Gradient for a Hydrophobic this compound Peptide
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 65 | 30 | 70 |
| 70 | 5 | 95 |
| 75 | 5 | 95 |
| 76 | 70 | 30 |
| 80 | 70 | 30 |
Table 2: Example Purification Summary
| Step | Starting Purity (Crude) | Final Purity (Post-RP-HPLC) | Overall Yield |
| Purification of Peptide-Phg-X | ~60% | >98% | 25% |
Visualizations
Technical Support Center: Managing Steric Hindrance with Boc-Phg-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to steric hindrance when using N-α-tert-butyloxycarbonyl-L-phenylglycine (Boc-Phg-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it present steric hindrance challenges?
A1: this compound is a protected form of L-phenylglycine, a non-proteinogenic amino acid.[1] The steric hindrance arises from the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the phenyl ring of the phenylglycine side chain, which can impede efficient coupling to the growing peptide chain.[2][]
Q2: How can I identify that incomplete coupling of this compound is occurring in my solid-phase peptide synthesis (SPPS)?
A2: Incomplete coupling during SPPS can be detected using qualitative colorimetric tests like the Kaiser test (ninhydrin test).[4] A positive result, such as a blue color with the Kaiser test, indicates the presence of unreacted free primary amines on the resin, signifying that the coupling of this compound was not successful.[4]
Q3: What are the primary side reactions to be aware of when working with sterically hindered amino acids like this compound?
A3: Besides incomplete coupling leading to deletion sequences, a major concern is racemization at the α-carbon during the activation and coupling steps.[5][6] Over-activation of the carboxylic acid can also lead to the formation of undesired by-products.[7]
Q4: When should I consider using a different protecting group strategy if steric hindrance with this compound is insurmountable?
A4: While the Boc/Bzl protection scheme is robust, if you consistently experience low coupling efficiencies or significant side reactions despite optimizing coupling conditions, you might consider the Fmoc/tBu strategy.[8][] Fmoc-protected amino acids can sometimes offer advantages in terms of solubility and deprotection conditions.[]
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction
Low coupling efficiency is the most common issue when incorporating this compound. This is often due to the significant steric bulk of the molecule.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Reagent Reactivity | Switch from standard carbodiimide (B86325) reagents (e.g., DIC) to a more powerful uronium/aminium or phosphonium-based coupling reagent such as HATU, HCTU, or PyAOP.[10] | These reagents are known for their high coupling efficiency with sterically hindered amino acids.[2][4] |
| Suboptimal Reaction Kinetics | 1. Increase Reaction Temperature: Raise the temperature to 30-50°C. Microwave heating can also be effective.[4][10] 2. Extend Reaction Time: Double the standard coupling time.[4] 3. Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents).[4] | Elevating the temperature provides the necessary energy to overcome the steric barrier, while extended time and higher concentrations increase the probability of a successful reaction.[10] |
| Poor Solvation/Aggregation | 1. Optimize Solvent: Use high-purity, anhydrous DMF or NMP. Consider adding a chaotropic salt like LiCl (0.5 M) or using a solvent mixture (e.g., DMF/DMSO) to disrupt peptide aggregation.[2][4] 2. Use a Hindered Base: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).[10] | Proper solvation is crucial for ensuring all reactants are accessible. Hindered bases prevent competition with the sterically hindered amine of the peptide chain.[10] |
| Persistent Low Yield | 1. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the entire coupling step with a fresh solution of activated this compound.[2] 2. Change Activation Strategy: Convert the carboxylic acid to a more reactive acyl fluoride. This is a highly effective method for overcoming severe steric hindrance.[10] | A second coupling can help drive the reaction to completion. Acyl fluorides are more reactive than the intermediates formed by standard coupling reagents.[6][10] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for overcoming the steric hindrance associated with this compound during solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for at least 30 minutes. If the preceding amino acid was Boc-protected, ensure complete deprotection using 50% TFA in DCM, followed by thorough washing and neutralization.[2][11]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in a minimal amount of DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.[2]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the temperature can be raised to 30-40°C.[2]
-
Monitoring: After the reaction time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free amines. A negative result (yellow/colorless beads) indicates a complete reaction.[12]
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[12]
Protocol 2: Nα-Boc Deprotection
This protocol outlines the standard procedure for removing the Boc protecting group.
Materials:
-
Boc-protected peptide-resin
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DIPEA (for subsequent neutralization)
-
DMF (for subsequent neutralization)
Procedure:
-
Pre-wash: Wash the peptide-resin with DCM.
-
Deprotection Solution: Prepare a solution of 50% (v/v) TFA in DCM.[11]
-
Deprotection: Add the 50% TFA/DCM solution to the resin. Agitate the mixture for 1-2 minutes and drain. Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[12]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[12]
-
Neutralization: Before the next coupling step, neutralize the resulting TFA salt on the N-terminus by washing the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes), followed by thorough DMF washes.[2]
Visualizations
Caption: Workflow for the coupling of this compound using HATU activation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
Boc-Phg-OH stability under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of N-α-tert-Butyloxycarbonyl-L-phenylglycine (Boc-Phg-OH) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the non-proteinogenic amino acid L-phenylglycine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection makes it a key building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and peptidomimetics.[1][2] Its unique structure is valuable in the development of pharmaceuticals, including enzyme inhibitors and receptor ligands.[2]
Q2: What are the general stability characteristics of the Boc protecting group?
The Boc group is known for its stability under neutral and basic (alkaline) conditions, making it compatible with a wide range of nucleophiles and reagents used in peptide coupling reactions.[3][][5] However, it is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[][6] This acid lability is the cornerstone of its use in Boc-based peptide synthesis strategies.[7]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability and prevent degradation, this compound should be stored in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[8] The compound should be kept in a tightly sealed container to protect it from moisture.[9]
Q4: Why is Phenylglycine (Phg) considered a "troublesome" residue in peptide synthesis?
Phenylglycine is particularly susceptible to racemization (epimerization) at its alpha-carbon, especially under the conditions used for peptide synthesis.[10][11] The benzylic proton at the α-position is more acidic compared to that of many other amino acids, making it easier to be abstracted by a base, which leads to a loss of stereochemical integrity.[11] This issue is a significant concern during both the amino acid activation/coupling and the protecting group removal steps.[12][13]
Stability Under Different Reaction Conditions
The stability of this compound is critically dependent on the specific reaction conditions employed. The Boc group is labile to acid, while the stereocenter of the phenylglycine is sensitive to bases and certain coupling conditions.
Summary of Stability Data
| Condition Category | Reagent/Condition | Stability of Boc Group | Risk of Racemization | Notes |
| Acidic Conditions | 50% TFA in DCM | Labile (cleaved) | Low | Standard condition for Boc deprotection in SPPS.[14] |
| 4M HCl in Dioxane | Labile (cleaved) | Low | Alternative deprotection reagent, often used in solution-phase.[15][16] | |
| Acetic Acid | Generally Stable | Low | Weaker acids are typically not sufficient to cleave the Boc group. | |
| Basic Conditions | 10-20% Piperidine in DMF | Stable | High | Piperidine is a base used for Fmoc removal; Boc is stable, but the base can cause significant racemization of Phg.[12][13] |
| DIPEA / NMM | Stable | Moderate to High | Tertiary amine bases used in coupling can induce racemization, especially with prolonged reaction times or elevated temperatures.[11][17] | |
| 1M NaOH | Stable (short term) | Moderate | The Boc group is resistant to basic hydrolysis, but the ester linkage in a peptide chain would be cleaved. Prolonged exposure can affect the Phg stereocenter.[5][18] | |
| Coupling Conditions | Carbodiimides (e.g., DIC) | Stable | Moderate | Can lead to racemization, especially if additives like HOBt are omitted.[17] |
| Uronium/Aminium (e.g., HBTU, HATU) | Stable | High | These reagents, when used with tertiary bases, can increase the risk of racemization for sensitive amino acids like Phg.[11][19] | |
| Phosphonium (e.g., PyBOP) | Stable | Moderate | Generally provide good coupling with controlled racemization, but care is needed.[17] | |
| Thermal Conditions | Reflux in Water (100°C) | Labile (cleaved) | Low | Thermal deprotection in water is possible, offering a catalyst-free method.[20][21] |
| High Temperature ( > 150°C) in Organic Solvents | Labile (cleaved) | Solvent Dependent | Thermal deprotection in continuous flow systems is effective, with efficiency depending on the solvent and temperature.[22] |
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
-
Symptom: Failure of the subsequent amino acid to couple efficiently, leading to deletion sequences in the final peptide. This can be identified by mass spectrometry of the crude product.[16]
-
Cause:
-
Insufficient exposure time to the deprotection reagent.
-
Degraded or low-concentration acid (e.g., TFA that has absorbed water).
-
Steric hindrance around the N-terminus.[15]
-
-
Solution:
-
Verify Reagent Quality: Use a fresh, high-quality solution of TFA in DCM or HCl in dioxane.
-
Increase Reaction Time: Extend the deprotection time (e.g., from 30 minutes to 45-60 minutes). A double deprotection (2 x 20 min) can also be effective.[16]
-
Monitor Completion: Use a qualitative method like the Kaiser (ninhydrin) test to confirm the presence of a free primary amine before proceeding with the next coupling step.
-
Issue 2: Racemization of the Phenylglycine Residue
-
Symptom: Presence of a diastereomeric impurity in the final peptide, often visible as a closely eluting peak in HPLC analysis and confirmed by mass spectrometry (as it will have the same mass).[12]
-
Cause:
-
The α-proton of phenylglycine is susceptible to abstraction by bases used during coupling (e.g., DIPEA, NMM) or deprotection (in Fmoc/tBu strategies).[10][11]
-
Over-activation of the carboxylic acid during the coupling step can lead to the formation of a symmetric intermediate (e.g., an oxazolone).[17]
-
-
Solution:
-
Optimize Coupling Reagents: Use coupling reagents known to suppress racemization. For Phg, the combination of a carbodiimide (B86325) like DIC with an additive such as Oxyma Pure is often recommended.[17][19] Reagents like DEPBT have also shown remarkable resistance to racemization.[17]
-
Choose a Weaker Base: If a tertiary amine base is required, consider using a sterically hindered or weaker base like sym-collidine instead of DIPEA or NMM.[17]
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the rate of base-catalyzed epimerization.
-
Minimize Pre-activation Time: Add the coupling reagent to the this compound immediately before adding it to the reaction vessel. Prolonged pre-activation increases the risk of side reactions.[23]
-
Issue 3: Diketopiperazine Formation
-
Symptom: Significant loss of product after the coupling of the second amino acid, resulting in a truncated dipeptide cyclized product. This is particularly prevalent when Proline or Phenylglycine is one of the first two residues.[23]
-
Cause: The deprotected N-terminal amine of the dipeptide-resin attacks the activated carbonyl of its own C-terminus, cleaving the dipeptide from the resin as a cyclic diketopiperazine.
-
Solution:
-
Use In Situ Neutralization: In Boc chemistry, employing an in situ neutralization protocol where the coupling is performed concurrently with neutralization can suppress diketopiperazine formation.[7][23]
-
Couple the Third Amino Acid Immediately: After deprotection of the second amino acid, proceed immediately to the coupling of the third residue without delay.
-
Use 2-Chlorotrityl Chloride Resin: If using an Fmoc/tBu strategy, starting the synthesis on a sterically bulky resin like 2-chlorotrityl chloride can inhibit this side reaction.[23]
-
Experimental Protocols & Workflows
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard method for removing the N-terminal Boc group from a peptide-resin.
-
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 10% DIPEA in DCM (v/v)
-
Isopropanol (IPA)
-
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution for 2-3 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 30 minutes.[14]
-
Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3 times), IPA (2 times), and finally DCM (3 times) to remove residual acid.
-
Neutralization: Add the neutralization solution and agitate for 5-10 minutes. Repeat this step.[7]
-
Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling cycle.
-
Caption: Standard workflow for the Boc deprotection step in SPPS.
Protocol 2: Assessing Racemization of this compound during Coupling
This protocol provides a method to quantify the extent of racemization when coupling Boc-L-Phg-OH to a model amino acid ester.
-
Materials:
-
Boc-L-Phg-OH
-
H-Ala-OMe·HCl (L-Alanine methyl ester hydrochloride)
-
Coupling Reagent (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Saturated NaHCO₃ solution, 1M HCl solution, Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous MgSO₄
-
Chiral HPLC column and system
-
-
Procedure:
-
Dissolution: Dissolve Boc-L-Phg-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and the coupling reagent (1.05 eq) in DMF.
-
Activation & Coupling: Cool the solution to 0°C. Add DIPEA (2.1 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide (Boc-L-Phg-L-Ala-OMe).
-
Analysis: Dissolve the crude product in an appropriate solvent (e.g., Hexane/Isopropanol mixture). Analyze by chiral HPLC to separate and quantify the desired L-L diastereomer from the L-D diastereomer (formed via racemization). The percentage of the L-D peak corresponds to the degree of racemization.
-
Caption: Logical workflow for testing and mitigating racemization during coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC-D-PHG-OH - Safety Data Sheet [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Strategies for Phenylglycine Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as Phenylglycine (Phg), into peptide sequences is a critical step in the development of novel therapeutics and research tools. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective comparison of the Boc and Fmoc strategies for Phg incorporation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology.
Introduction to Boc and Fmoc Chemistries
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected. The key difference between the Boc and Fmoc strategies lies in the nature of this protecting group and the conditions required for its removal.
The Boc strategy , the classical approach to SPPS, utilizes the acid-labile tert-butyloxycarbonyl group for Nα-protection.[] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like hydrofluoric acid (HF).[2]
The Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl protecting group.[] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent.[] Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using TFA.[]
Comparative Analysis of Boc and Fmoc Strategies for Phg Incorporation
The incorporation of Phenylglycine presents a unique challenge due to the increased acidity of the α-proton, which makes it particularly susceptible to racemization, especially under basic conditions.[4][5]
| Feature | Boc Strategy for Phg Incorporation | Fmoc Strategy for Phg Incorporation |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Conditions | Acidic (e.g., 50% TFA in DCM)[2] | Basic (e.g., 20% piperidine in DMF)[] |
| Racemization Risk for Phg | Generally considered lower due to the protonated state of the N-terminus after deprotection, which can reduce the propensity for α-proton abstraction. However, the choice of coupling reagents and base is still critical. Specific quantitative data on Boc-Phg racemization is limited in the literature. | High risk of racemization, primarily during the coupling step due to the basic conditions.[4][6][7] The choice of coupling reagent and base is critical to minimize epimerization.[4][5] |
| Recommended Coupling Conditions for Phg | Standard coupling reagents such as DCC/HOBt or HBTU can be used. In situ neutralization protocols are often recommended for difficult couplings and may help in minimizing side reactions. | Use of less basic and sterically hindered activators and bases is crucial. Combinations like COMU/TMP or DEPBT/TMP have been shown to significantly reduce racemization to negligible levels.[4][5] |
| Cleavage from Resin | Strong acid (e.g., HF) | Moderate acid (e.g., TFA)[] |
| Compatibility with Acid-Sensitive Residues | Less suitable for peptides containing other acid-sensitive modifications. | More compatible due to the mild basic deprotection steps.[] |
| Overall Yield and Purity | Can be advantageous for "difficult" or aggregation-prone sequences due to the charged N-terminus after deprotection which can disrupt interchain hydrogen bonding.[8] | High yields and purity can be achieved with optimized coupling conditions for Phg.[] However, racemization can lead to diastereomeric impurities that are difficult to separate.[6] |
Experimental Protocols
Boc-SPPS Protocol for Phg Incorporation (General)
This protocol outlines the general steps for incorporating a Boc-protected Phenylglycine into a peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM again to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resin-bound peptide TFA salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin thoroughly with DCM.
-
Alternatively, an in situ neutralization protocol can be employed where the neutralization and coupling steps are performed concurrently.[9]
-
-
Boc-Phg-OH Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF, DCM, and isopropanol.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF.[2]
Fmoc-SPPS Protocol for Phg Incorporation (Optimized to Minimize Racemization)
This protocol incorporates optimized conditions to minimize the racemization of Phenylglycine during the coupling step.[4][5]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc-Phg-OH Coupling (Optimized):
-
Dissolve Fmoc-Phg-OH (3 equivalents) and the coupling reagent (COMU or DEPBT, 3 equivalents) in DMF.
-
Add a sterically hindered base such as 2,4,6-collidine (TMP) or 2,6-lutidine (DMP) (4 equivalents) to the solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF, DCM, and isopropanol.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[]
Visualizing the SPPS Workflows
The following diagrams illustrate the cyclical processes of Boc and Fmoc solid-phase peptide synthesis for the incorporation of Phenylglycine.
References
- 2. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Comparative Guide to the Analytical Validation of Boc-Phg-OH Purity by NMR and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a cornerstone of robust and reproducible research. Boc-Phg-OH (N-tert-butoxycarbonyl-L-phenylglycine), a critical building block in peptide synthesis, is no exception. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.
Comparative Analysis of Purity Determination Methods
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte itself. This is a significant advantage in early-stage research and development when such standards may be unavailable. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used orthogonal technique that provides excellent separation of impurities, while Mass Spectrometry (MS) is invaluable for the identification and characterization of these impurities.
The following table summarizes the performance of these key analytical methods in the purity validation of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Mass Spectrometry (MS) |
| Principle | Direct quantification based on the molar ratio of analyte to an internal standard by integrating specific proton signals. | Separation of components based on their differential partitioning between a stationary and mobile phase, with quantification by UV absorbance. | Separation and detection of ions based on their mass-to-charge ratio, primarily used for impurity identification. |
| Purity Determination | Absolute | Relative (requires a reference standard for absolute purity) | Not a primary tool for quantification of the main component. |
| Typical Purity (%) | ≥98.0% | ≥99.0% | N/A |
| Key Advantages | - Absolute quantification- No need for a specific analyte reference standard- Fast analysis time- Non-destructive | - High separation efficiency- High sensitivity for UV-active impurities- Well-established and widely available | - High sensitivity and specificity for impurity identification- Provides molecular weight and structural information of impurities |
| Limitations | - Lower sensitivity compared to HPLC- Potential for signal overlap | - Requires a reference standard for absolute quantification- Method development can be time-consuming | - Not inherently quantitative for the main component- Complex data analysis |
| Common Application | Purity assignment of reference materials and final products. | Routine quality control, impurity profiling, and stability testing. | Identification of unknown impurities and degradation products. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity validation of this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Materials and Instrumentation:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the α-proton) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
HPLC-UV Protocol
Objective: To determine the purity of this compound and quantify impurities by HPLC-UV.
Materials and Instrumentation:
-
This compound sample
-
HPLC grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Calculate the purity by the area percentage method or by using the response factor of the reference standard.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analytical validation of this compound purity.
Caption: Workflow for this compound Purity Validation.
Potential Impurities in this compound
The synthesis of this compound can potentially lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing robust analytical methods for their detection and control.
Caption: Potential Impurities from this compound Synthesis.
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Containing Boc-Phg-OH
For researchers, scientists, and drug development professionals working with synthetic peptides, the incorporation of unnatural amino acids like tert-butyloxycarbonyl-L-phenylglycine (Boc-Phg-OH) presents unique analytical challenges. Accurate characterization by mass spectrometry is crucial for sequence verification, impurity profiling, and overall quality control. This guide provides a comparative overview of mass spectrometry techniques for analyzing peptides containing this compound, supported by established principles of peptide fragmentation and experimental considerations.
Understanding the Fragmentation Behavior of Boc-Protected Peptides
The tert-butyloxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns in mass spectrometry, primarily through the neutral loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da). This behavior is a key diagnostic feature in identifying Boc-protected peptides and their fragments. The fragmentation of the peptide backbone itself typically follows the established b- and y-ion series, allowing for sequence determination. However, the presence of the bulky this compound residue at the N-terminus can influence fragmentation efficiencies.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound containing peptides, as the stability of the Boc group can be a concern. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods, each with distinct advantages and disadvantages.
| Ionization Technique | Advantages | Disadvantages | Best Suited For |
| Electrospray Ionization (ESI) | - Soft ionization, minimizing in-source fragmentation of the Boc group.- Easily coupled with liquid chromatography (LC) for complex mixture analysis.- Generates multiply charged ions, enabling analysis of larger peptides on instruments with a limited m/z range. | - Can be susceptible to ion suppression from salts and other matrix components.- Use of trifluoroacetic acid (TFA) in LC mobile phases can promote Boc-cleavage in the ion source. | - LC-MS/MS analysis of purified or partially purified peptides.- High-resolution accurate mass measurements. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | - Generally produces singly charged ions, simplifying spectral interpretation.- High throughput capabilities.- More tolerant to buffers and salts compared to ESI. | - Can be a harsher ionization method than ESI, potentially leading to more in-source decay and loss of the Boc group.- Coupling with LC is less straightforward than ESI. | - Rapid screening of synthetic peptide libraries.- Analysis of purified peptides where high throughput is desired. |
Fragmentation Methods: CID vs. HCD
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common methods for peptide fragmentation in tandem mass spectrometry (MS/MS).
| Fragmentation Method | Advantages | Disadvantages | Key Considerations for this compound Peptides |
| Collision-Induced Dissociation (CID) | - Widely available on most tandem mass spectrometers.- Well-characterized fragmentation patterns for standard peptides. | - Can sometimes produce limited fragment ion series for modified or complex peptides.- Low-mass cutoff in ion trap instruments can prevent detection of immonium ions. | - The low-energy nature of CID is generally suitable for preserving the peptide backbone while inducing fragmentation.- May not be as efficient in fragmenting the bonds around the bulky phenylglycine residue. |
| Higher-Energy Collisional Dissociation (HCD) | - Typically generates a richer fragmentation spectrum with more complete b- and y-ion series.- No low-mass cutoff, allowing for the detection of informative immonium ions. | - Can lead to more extensive fragmentation, potentially complicating spectral interpretation. | - Can provide more comprehensive sequence coverage, which is beneficial for confirming the peptide sequence.- The higher energy may lead to increased cleavage of the Boc group itself. |
Experimental Protocols
A successful mass spectrometry analysis of this compound containing peptides relies on a well-defined experimental protocol. Below are recommended starting points for LC-MS/MS analysis.
Sample Preparation
-
Dissolution: Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v).
-
Concentration: The optimal concentration will depend on the instrument sensitivity, but a starting concentration of 1-10 pmol/µL is common for ESI-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is a good starting point for most peptides.
-
Mobile Phase A: 0.1% formic acid in water. The use of formic acid instead of trifluoroacetic acid (TFA) is recommended to minimize in-source cleavage of the Boc group.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes is a typical starting point and should be optimized for the specific peptide.
-
Mass Spectrometer: An ESI-Q-TOF or ESI-Orbitrap instrument is recommended for high-resolution and accurate mass measurements.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions. Compare both CID and HCD fragmentation methods to determine the optimal approach for your peptide.
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the expected fragmentation, the following diagrams are provided.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of the ionization and fragmentation methods to ensure accurate characterization while preserving the labile Boc group. ESI is generally preferred for its soft ionization nature, especially when coupled with LC-MS for complex samples. The choice between CID and HCD for fragmentation will depend on the specific peptide and the level of structural information required. By following a systematic approach and optimizing experimental parameters, researchers can confidently analyze these modified peptides to support their drug discovery and development efforts.
References
A Comparative Analysis of Coupling Reagents for Boc-Phg-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing N-Boc-L-phenylglycine (Boc-Phg-OH), the choice of coupling reagent is a critical parameter influencing yield, purity, and stereochemical integrity. Phenylglycine is known to be susceptible to epimerization due to the increased acidity of the α-proton, making the selection of an appropriate coupling methodology paramount to prevent the formation of unwanted diastereomers.[1][2] This guide provides an objective comparison of commonly used coupling reagents, supported by literature-derived data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Typical Yield | Relative Racemization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low epimerization rates, particularly effective for sterically hindered amino acids.[3][4] Disadvantages: Higher cost compared to other reagents. Can cause guanidinylation of the N-terminus if used in excess.[4][5] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[3][4] Disadvantages: Can be slightly less effective than HATU in preventing epimerization for sensitive amino acids.[3] Also poses a risk of N-terminal guanidinylation.[4][5] |
| PyBOP | High (>85%) | Low | Advantages: High reactivity, does not cause guanidinylation side reactions. Disadvantages: Can be more expensive than carbodiimides. |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[3] Disadvantages: Generally lower reactivity compared to uronium/phosphonium salts. Risk of epimerization can be higher, especially with sterically hindered amino acids.[6] |
Experimental Protocols
The following are detailed methodologies for the coupling of this compound with a generic amino acid ester (H-AA-OR) using the compared reagents. These protocols are based on standard procedures in peptide synthesis.[7][8]
Protocol 1: Coupling using HATU
-
Dissolution: Dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with HATU are generally rapid, often completing within 30 minutes to 2 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Protocol 2: Coupling using HBTU
-
Dissolution: Dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HBTU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 3: Coupling using PyBOP
-
Dissolution: Dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF or dichloromethane (B109758) (DCM).
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add PyBOP (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Coupling with PyBOP is typically complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 4: Coupling using EDC/HOBt
-
Dissolution: Dissolve this compound (1.0 equivalent), the amino acid ester hydrochloride salt (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (1.2 equivalents) to the solution and cool to 0 °C.
-
Activation and Coupling: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 2-12 hours for completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol, with particular attention to the aqueous washes to remove the urea (B33335) byproduct.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams outline the experimental workflow for comparing the coupling reagents and the general chemical reaction.
Caption: Experimental workflow for the comparative study of coupling reagents.
Caption: General mechanism of this compound peptide coupling.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Impact of Phenylglycine (Phg) on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetics and drug design. Phenylglycine (Phg), with its unique structural properties, serves as a powerful tool to modulate peptide conformation, thereby influencing biological activity, stability, and therapeutic potential. This guide provides a comparative overview of the conformational effects of Phenylglycine, supported by experimental data and detailed analytical protocols.
The Structural Influence of Phenylglycine
Phenylglycine is an achiral amino acid characterized by a bulky phenyl group attached directly to the α-carbon. This arrangement, in contrast to the proteinogenic aromatic amino acids like Phenylalanine which have a methylene (B1212753) spacer, imposes significant steric constraints on the peptide backbone. These constraints dramatically reduce the accessible range of the backbone dihedral angles, phi (φ) and psi (ψ), effectively locking the peptide into more defined secondary structures. This property is invaluable for stabilizing specific conformations, such as β-turns, which are crucial for molecular recognition and biological function.
Quantitative Conformational Analysis: Phg vs. Glycine
To illustrate the conformational impact of Phenylglycine, the following table compares the typical backbone dihedral angles of a flexible Glycine residue with those of a Phenylglycine residue, which often induces a β-turn structure. While Glycine's lack of a side chain allows it to adopt a wide range of conformations, Phenylglycine's bulky side chain restricts it to specific regions of the Ramachandran plot.
Note: The following data is a synthesized representation derived from typical values reported in conformational studies of peptides. Specific angles can vary based on the peptide sequence and experimental conditions.
| Residue Position (i+1) | Amino Acid | Typical Dihedral Angles (φ, ψ) | Resulting Conformation |
| Native Peptide | Glycine (Gly) | Wide range possible (e.g., φ ≈ -60° to -90°, ψ ≈ -45° to +180°) | High conformational flexibility |
| Modified Peptide | Phenylglycine (Phg) | Restricted (e.g., φ ≈ -60°, ψ ≈ 120° or φ ≈ 60°, ψ ≈ -120°) | Stabilized β-turn |
Experimental Protocols for Conformational Assessment
Accurate assessment of peptide conformation relies on a combination of spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
Protocol 1: Conformational Analysis by 2D NMR Spectroscopy
Objective: To determine the three-dimensional structure of a peptide in solution and calculate backbone dihedral angles.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the peptide (typically via HPLC) to >95% purity.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Adjust the pH to the desired value (often between 4 and 5 to slow amide proton exchange).
-
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms (B15284909) to identify all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, which helps in determining the ³J(HNα) coupling constants.
-
-
Data Analysis and Structure Calculation:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential assignment of all proton resonances using the TOCSY and NOESY spectra.
-
Measure the ³J(HNα) coupling constants from the COSY or 1D proton spectrum. Use the Karplus equation to derive dihedral angle (φ) restraints.
-
Integrate the cross-peaks in the NOESY spectrum and convert them into upper distance limits.
-
Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy conformers representing the solution structure of the peptide.
-
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in an appropriate buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Prepare a blank sample containing only the buffer.
-
-
CD Data Acquisition:
-
Use a calibrated CD spectrometer and a quartz cuvette with a 1 mm path length.
-
Record the CD spectrum from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).
-
Record a spectrum of the buffer blank under the same conditions.
-
-
Data Processing and Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for background absorbance.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity, MRW is the mean residue weight, d is the pathlength in cm, and c is the concentration in g/mL.
-
Analyze the resulting spectrum. Characteristic spectral features indicate different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band near 200 nm.
-
-
Use deconvolution software to estimate the percentage of each secondary structure type.
-
Visualizing Workflows and Relationships
Experimental Workflow
The following diagram outlines the general workflow for assessing the conformational impact of a Phenylglycine substitution in a peptide.
Impact of Phenylglycine on Conformation
This diagram illustrates the causal relationship between the structural features of Phenylglycine and its effect on peptide secondary structure.
A Comparative Guide to Boc-Phg-OH in Pharmaceutical Research: Performance, Protocols, and Alternatives
In the landscape of pharmaceutical research and drug development, the synthesis of peptides with high purity and yield is paramount. The choice of protecting groups for amino acids is a critical factor that dictates the success of peptide synthesis. This guide provides a comprehensive comparison of N-α-tert-butyloxycarbonyl-L-phenylglycine (Boc-Phg-OH) and its common alternative, N-α-(9-fluorenylmethoxycarbonyl)-L-phenylglycine (Fmoc-Phg-OH), in solid-phase peptide synthesis (SPPS). We present a review of their performance, detailed experimental protocols, and an examination of their roles in the context of bioactive peptides targeting cellular signaling pathways.
Performance Comparison: this compound vs. Fmoc-Phg-OH
The selection between Boc and Fmoc protection strategies for phenylglycine hinges on a trade-off between the risk of racemization and the harshness of deprotection conditions. Phenylglycine is known to be susceptible to racemization, particularly during the coupling step in Fmoc-based SPPS due to the basic conditions used for Fmoc group removal.[1][2][3][4]
| Parameter | This compound Strategy | Fmoc-Phg-OH Strategy | Key Considerations |
| Racemization Risk | Generally lower due to acidic deprotection conditions. | Higher, especially during the base-catalyzed coupling step.[1][2][3] Can be minimized with specific coupling reagents (e.g., DEPBT, COMU) and hindered bases (e.g., TMP, DMP).[1] | The stereochemical purity of the final peptide is a critical quality attribute. |
| Deprotection Conditions | Requires strong acid (e.g., trifluoroacetic acid, TFA) for deprotection.[][6] | Utilizes milder basic conditions (e.g., piperidine (B6355638) in DMF) for deprotection.[7] | Harsh acidic conditions in the Boc strategy can lead to side reactions with sensitive residues. |
| Side Reactions | Acid-catalyzed side reactions. | Base-catalyzed side reactions, including diketopiperazine formation and aspartimide formation. | The choice of strategy should consider the overall peptide sequence and the presence of sensitive amino acids. |
| Overall Yield and Purity | Can provide high yield and purity, particularly for hydrophobic peptides.[] | High yields are achievable, but purity can be compromised by racemization.[4] | Optimization of coupling and deprotection steps is crucial for both strategies to maximize yield and purity. |
Experimental Protocols
Detailed methodologies for the incorporation of phenylglycine into a model dipeptide (Phe-Phg) using both Boc and Fmoc strategies are provided below.
This compound Incorporation Protocol (Manual SPPS)
1. Resin Swelling and Deprotection:
-
Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
-
Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 15 mL), isopropanol (B130326) (2 x 15 mL), and DCM (3 x 15 mL).
2. First Amino Acid Coupling (Boc-Phe-OH):
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v, 2 x 15 mL).
-
Wash the resin with DCM (3 x 15 mL).
-
Dissolve Boc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF, 10 mL).
-
Add DIEA (6 eq.) to the amino acid solution and add the mixture to the resin.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
3. Second Amino Acid Coupling (this compound):
-
Repeat the deprotection and neutralization steps as described above.
-
Couple this compound (3 eq.) using the same activation method as for Boc-Phe-OH.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
4. Cleavage and Purification:
-
Treat the resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-Phg-OH Incorporation Protocol (Manual SPPS)
1. Resin Swelling and Deprotection:
-
Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.
-
Wash the resin with DMF (3 x 15 mL).
-
Treat the resin with 20% piperidine in DMF (v/v, 15 mL) for 20 minutes to remove the Fmoc group.
-
Wash the resin with DMF (5 x 15 mL).
2. First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (10 mL).
-
Add DIEA (6 eq.) to the amino acid solution and add the mixture to the resin.
-
Shake for 1 hour at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL).
3. Second Amino Acid Coupling (Fmoc-Phg-OH):
-
Repeat the Fmoc deprotection step.
-
For coupling Fmoc-Phg-OH, use a coupling cocktail designed to minimize racemization: COMU (3 eq.) and 2,4,6-collidine (6 eq.) in DMF (10 mL).[1]
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 15 mL).
4. Cleavage and Purification:
-
Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by RP-HPLC.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the decision-making process for choosing between Boc and Fmoc strategies when incorporating phenylglycine.
Signaling Pathway: Integrin Targeting with Phenylglycine-Containing RGD Peptides
Peptides containing the Arg-Gly-Asp (RGD) motif are well-known for their ability to bind to integrin receptors on the cell surface, thereby influencing cellular processes such as adhesion, migration, and proliferation.[8][9][10][11] The incorporation of non-natural amino acids like phenylglycine into RGD peptides can enhance their binding affinity and selectivity for specific integrin subtypes, such as αvβ3, which is often overexpressed in tumor cells and angiogenic blood vessels.[8][9][12]
Upon binding of a phenylglycine-containing RGD peptide to integrin αvβ3, a downstream signaling cascade is initiated. This can lead to the recruitment of focal adhesion proteins and the activation of various kinases, ultimately impacting cell behavior.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of Peptides Containing L-Phenylglycine
For researchers and professionals in drug development, enhancing the enzymatic stability of peptide-based therapeutics is a critical challenge. The incorporation of non-proteinogenic amino acids is a key strategy to mitigate proteolytic degradation. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-phenylglycine (L-Phg), a non-proteinogenic amino acid, against those with its natural counterpart, L-phenylalanine (L-Phe), and other standard amino acids. While direct, quantitative comparative data from a single study is limited, this guide synthesizes theoretical principles and provides a robust experimental framework for evaluation.
The Structural Advantage of L-Phenylglycine in Resisting Proteolysis
The key to L-phenylglycine's potential for enhanced enzymatic stability lies in its unique structure. Unlike L-phenylalanine, where the phenyl group is attached to the α-carbon via a methylene (B1212753) (-CH2-) group, the phenyl group in L-phenylglycine is directly bonded to the α-carbon. This structural distinction has significant implications for how proteases interact with the peptide backbone.
Proteolytic enzymes function by recognizing and binding to specific amino acid sequences. The active site of a protease accommodates the side chains of the amino acids adjacent to the scissile peptide bond. The direct attachment of the bulky phenyl ring in L-phenylglycine can create significant steric hindrance, potentially impeding the ability of the protease to properly bind to the peptide substrate and catalyze its cleavage.[1] This steric clash is hypothesized to be a primary mechanism for the increased enzymatic resistance of L-phenylglycine-containing peptides.
Figure 1. Structural comparison of L-Phe and L-Phg and their interaction with a protease active site.
Strategies for Enhancing Peptide Stability
The inclusion of L-phenylglycine is one of several strategies to improve the metabolic stability of peptides.[2] Other common approaches include:
-
N-methylation: Adding a methyl group to the backbone amide nitrogen disrupts hydrogen bonding patterns recognized by proteases.[2]
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers makes the peptide backbone unrecognizable to many proteases.[2][3]
-
Cyclization: Constraining the peptide's conformation can reduce its ability to fit into the active sites of peptidases.[2]
-
Terminal modifications: Capping the N- and C-termini can protect against exopeptidases.[2]
Experimental Evaluation of Enzymatic Stability
To quantitatively assess the enzymatic stability of peptides containing L-phenylglycine, a well-defined experimental protocol is essential. The following outlines a general workflow for an in vitro stability assay.
Figure 2. General experimental workflow for assessing peptide enzymatic stability.
Detailed Experimental Protocol
1. Materials:
-
Test Peptide (containing L-phenylglycine)
-
Control Peptide (e.g., containing L-phenylalanine)
-
Protease solution (e.g., trypsin, chymotrypsin, pepsin, or human plasma/serum)
-
Incubation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water, or Acetonitrile)
-
HPLC system with a C18 column
2. Procedure:
-
Preparation: Dissolve the test and control peptides in the incubation buffer to a final concentration of 1 mg/mL. Prepare the protease solution according to the manufacturer's instructions or use fresh human plasma.
-
Incubation: Add the peptide solution to the protease solution at a defined ratio (e.g., 1:100 enzyme to substrate ratio by weight for purified proteases, or a 1:1 volume ratio for plasma). Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic reaction. Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.[4][5][6][7][8]
3. Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the initial peptide to be degraded.
Data Presentation: A Comparative Framework
While specific experimental data for L-phenylglycine peptides is not abundant in the literature, the following table provides a template for presenting comparative stability data. Researchers can populate this table with their own experimental results.
| Peptide Sequence | Modifying Amino Acid | Protease | Half-life (t½) in minutes | Reference |
| Ac-Tyr-Val-Phe -Gly-NH2 | L-Phenylalanine (Control) | Trypsin | Expected to be shorter | [Your Data] |
| Ac-Tyr-Val-Phg -Gly-NH2 | L-Phenylglycine | Trypsin | Expected to be longer | [Your Data] |
| Ac-Leu-Ala-Phe -Arg-NH2 | L-Phenylalanine (Control) | Chymotrypsin | Expected to be shorter | [Your Data] |
| Ac-Leu-Ala-Phg -Arg-NH2 | L-Phenylglycine | Chymotrypsin | Expected to be longer | [Your Data] |
| Gln-Arg-Arg-Phe -Ala-Asn | L-Phenylalanine (Control) | Human Plasma | Expected to be shorter | [Your Data] |
| Gln-Arg-Arg-Phg -Ala-Asn | L-Phenylglycine | Human Plasma | Expected to be longer | [Your Data] |
Conclusion
The incorporation of L-phenylglycine into peptide sequences presents a promising strategy for enhancing enzymatic stability. The steric hindrance provided by its unique side-chain structure is the primary reason for its potential to resist proteolytic degradation. Although direct comparative studies are not widely available, the provided experimental framework allows researchers to systematically evaluate the stability of their own L-phenylglycine-containing peptides. By comparing the degradation kinetics of these modified peptides against their natural counterparts, drug development professionals can make informed decisions in the design of more robust and effective peptide therapeutics.
References
- 1. Control of the Handedness of Self-assemblies of Dipeptides by the Chirality of Phenylalanine and Steric Hindrance of Phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biovera.com.au [biovera.com.au]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. phmethods.net [phmethods.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Boc-Phg-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Boc-Phg-OH (N-tert-Butoxycarbonyl-L-phenylglycine), including detailed operational and disposal plans.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound to facilitate quick reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₇NO₄ | [1][2] |
| Molecular Weight | 251.28 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 88-91 °C | |
| Optical Rotation | [α]20/D +144±2°, c = 1% in ethanol | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [4] |
| Storage Temperature | 2-8°C, sealed in a dry place. | [4] |
| Purity | ≥99.0% |
Note: Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific limits, it is prudent to handle this compound with care, minimizing dust generation and exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety and experimental integrity. The following procedural guidance outlines the lifecycle of the chemical within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (2900-27-8), and any relevant hazard information.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.[4] Keep the container tightly sealed to prevent moisture absorption and contamination.
Handling and Personal Protective Equipment (PPE)
Given that this compound is a fine powder, the primary risks are inhalation and dermal or eye contact. Adherence to the following PPE guidelines is mandatory.
-
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood or a ventilated balance enclosure should be used.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required. A face shield may be necessary for operations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for handling solid chemicals and for protection against incidental splashes of many common laboratory solvents. Always inspect gloves for tears or degradation before use and change them immediately if they become contaminated.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron may be worn over the lab coat.
-
-
Respiratory Protection:
-
For low-dust procedures: If handled in a well-ventilated area or fume hood, respiratory protection may not be necessary.
-
For procedures generating dust: If a ventilated enclosure is not available and dust is likely to be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation.
-
-
Experimental Protocols
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid creating dust clouds. If a small amount of powder is spilled, gently wipe it up with a damp paper towel (if compatible with the solvent used for cleanup) and dispose of it as chemical waste.
-
-
Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
Be aware of the solubility characteristics; this compound is generally soluble in organic solvents like DMSO, ethyl acetate, and dichloromethane but not in water.[4]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Place unused or contaminated solid this compound in a clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be disposed of in the solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Ensure the waste container is compatible with the solvents used.
-
Do not mix incompatible waste streams.
-
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. The primary method of disposal for this type of chemical is typically incineration by a licensed professional waste disposal service.
-
Spill Cleanup:
-
Minor Spills: For small spills of solid this compound, carefully sweep up the material, trying to minimize dust generation. Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team.
-
Visual Guides
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the standard operating procedure for handling this compound.
PPE Selection Logic for this compound
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
